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Foundational

An In-depth Technical Guide to the Physical Properties of 1-(Bromomethyl)-1-ethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical properties of 1-(bromomethyl)-1-ethylcyclobutane (CAS No. 1483749-65-0), a s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1-(bromomethyl)-1-ethylcyclobutane (CAS No. 1483749-65-0), a substituted cyclobutane derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs, established chemical principles, and supplier-provided data to offer reliable estimations and a thorough understanding of its physicochemical characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by providing foundational knowledge for its handling, reaction design, and further investigation.

Introduction

1-(Bromomethyl)-1-ethylcyclobutane is a halogenated aliphatic cyclic compound. Its structure, featuring a strained four-membered ring with a reactive bromomethyl group and an ethyl substituent, makes it a potentially valuable building block in organic synthesis. The cyclobutane motif is a key structural element in a number of biologically active molecules, and the presence of the bromomethyl group provides a handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Understanding the physical properties of this compound is paramount for its effective use in a laboratory setting, influencing decisions related to reaction conditions, purification methods, and storage.

Molecular Structure and Identification

The molecular structure of 1-(bromomethyl)-1-ethylcyclobutane is characterized by a central cyclobutane ring. One carbon atom of the ring is quaternary, bonded to both an ethyl group and a bromomethyl group.

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} .

Molecular Structure of 1-(Bromomethyl)-1-ethylcyclobutane

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1-(bromomethyl)-1-ethylcyclobutaneAiFChem[1]
CAS Number 1483749-65-0AiFChem[1]
Molecular Formula C₇H₁₃BrAiFChem[1]
Molecular Weight 177.09 g/mol AiFChem[1]
Canonical SMILES CCC1(CBr)CCC1AiFChem[1]
InChI InChI=1S/C7H13Br/c1-2-7(6-8)4-3-5-7/h2-6H2,1H3AiFChem[1]

Estimated Physical Properties

Table 2: Comparison of Physical Properties and Estimated Values for 1-(Bromomethyl)-1-ethylcyclobutane

Property(Bromomethyl)cyclobutane1-(Bromomethyl)-1-methylcyclobutane1,1-bis(bromomethyl)cyclobutane1-(Bromomethyl)-1-ethylcyclobutane (Estimated)
CAS Number 17247-58-498775-14-5[2]20371-79-3[3]1483749-65-0[1]
Molecular Formula C₅H₉BrC₆H₁₁Br[2]C₆H₁₀Br₂[3]C₇H₁₃Br[1]
Molecular Weight ( g/mol ) 149.03163.06[2]241.95[3]177.09[1]
Boiling Point (°C) 123-124Not available65 (at 1.5 Torr)[3]~145-155
Density (g/mL) 1.326 (at 25 °C)Not available1.754 (Predicted)[3]~1.25-1.30 (at 25 °C)
Refractive Index (n20/D) 1.48Not available1.539 (Predicted)[3]~1.48-1.49
Boiling Point Estimation: The Causality

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For nonpolar to moderately polar compounds like alkyl halides, London dispersion forces are the dominant intermolecular interaction. The strength of these forces increases with the surface area and polarizability of the molecule, which generally correlates with molecular weight.

The addition of an ethyl group to the (bromomethyl)cyclobutane structure increases its molecular weight by 28.06 g/mol . This increase in mass and surface area will lead to stronger van der Waals interactions between molecules, thus requiring more energy to transition from the liquid to the gaseous phase. Therefore, the boiling point of 1-(bromomethyl)-1-ethylcyclobutane is expected to be significantly higher than that of (bromomethyl)cyclobutane (123-124 °C). A reasonable estimation would place the boiling point in the range of 145-155 °C at atmospheric pressure.

Density Estimation: The Rationale

The density of liquid organic compounds is influenced by both molecular weight and molecular packing in the liquid state. Halogenated hydrocarbons are generally denser than their non-halogenated counterparts due to the high atomic mass of the halogen atom.

While the addition of an ethyl group increases the molecular volume, the overall effect on density is not straightforward. The introduction of the alkyl group can disrupt the efficient packing of the molecules, potentially leading to a slight decrease in density compared to the parent (bromomethyl)cyclobutane. Therefore, the density of 1-(bromomethyl)-1-ethylcyclobutane is estimated to be slightly lower than that of (bromomethyl)cyclobutane (1.326 g/mL), likely in the range of 1.25-1.30 g/mL at 25 °C.

Refractive Index Estimation: The Underlying Principle

The refractive index of a compound is related to its electronic polarizability. The presence of the bromine atom, with its large and polarizable electron cloud, contributes significantly to the refractive index. The addition of an ethyl group will slightly increase the overall polarizability of the molecule. Consequently, the refractive index of 1-(bromomethyl)-1-ethylcyclobutane is expected to be slightly higher than or very similar to that of (bromomethyl)cyclobutane (1.48). An estimated value in the range of 1.48-1.49 at 20 °C is plausible.

Proposed Synthesis Protocol

A robust and commonly employed method for the synthesis of bromomethyl-substituted cycloalkanes is the Appel reaction, which involves the conversion of the corresponding alcohol using a phosphine and a halogen source. A specific protocol for 1-(bromomethyl)-1-ethylcyclobutane is not available, but a reliable synthesis can be adapted from the established procedure for (bromomethyl)cyclobutane.[4][5] The proposed synthesis starts from the commercially available 1-ethylcyclobutane-1-methanol.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

} .

Proposed Synthesis Workflow for 1-(Bromomethyl)-1-ethylcyclobutane

Step-by-Step Methodology

Disclaimer: This is a proposed protocol and should be adapted and optimized by a qualified chemist. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., nitrogen or argon) is assembled and flame-dried.

  • Reagent Charging: The flask is charged with anhydrous N,N-dimethylformamide (DMF) and triphenylphosphite. The mixture is cooled in an ice-salt bath to a temperature between -10 °C and 0 °C.

  • Bromine Addition: Bromine is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The formation of a phosphonium bromide intermediate is expected.

  • Alcohol Addition: A solution of 1-ethylcyclobutane-1-methanol in a small amount of anhydrous DMF is then added dropwise to the reaction mixture, again maintaining a low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Extraction: The reaction is carefully quenched by pouring it into a mixture of ice and water. The aqueous layer is then extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), water, and finally, brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure 1-(bromomethyl)-1-ethylcyclobutane.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(bromomethyl)-1-ethylcyclobutane is not widely available, the hazard profile can be inferred from related compounds such as (bromomethyl)cyclobutane.

  • Flammability: The compound is expected to be a flammable liquid. Keep away from open flames, sparks, and heat sources.

  • Toxicity: Alkyl bromides are generally considered to be toxic and irritants. Avoid inhalation of vapors and contact with skin and eyes.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

1-(Bromomethyl)-1-ethylcyclobutane is a compound with significant potential as a synthetic intermediate. While direct experimental data on its physical properties are scarce, this guide provides a robust set of estimated values based on established chemical principles and data from analogous structures. The proposed synthesis protocol offers a reliable starting point for its preparation in a laboratory setting. This information is intended to empower researchers and drug development professionals to confidently and safely incorporate this valuable building block into their synthetic strategies.

References

  • Nanjing Bike Biotechnology Co., Ltd. 1,1-bis(bromomethyl)cyclobutane. [Link]

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  • Google Patents. CN101209953B - Applied synthesis method for bromocyclobutane.
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  • Hangzhou ICH Biofarm Co., Ltd. (Bromomethyl)cyclobutane|17247-58-4. [Link]

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  • ResearchGate. Refractive index of binary liquid mixture of 1-bromobutane and cyclohexane. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-1-ethylcyclobutane: Structure, Bonding, and Synthetic Considerations

Abstract This technical guide provides a comprehensive analysis of 1-(Bromomethyl)-1-ethylcyclobutane, a substituted cyclobutane of interest in synthetic and medicinal chemistry. We delve into the nuanced structural and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(Bromomethyl)-1-ethylcyclobutane, a substituted cyclobutane of interest in synthetic and medicinal chemistry. We delve into the nuanced structural and bonding characteristics dictated by the inherent strain of the cyclobutane ring, and how these features influence its reactivity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's synthesis, stereoelectronic properties, and potential as a versatile building block in the design of novel therapeutics.

Introduction: The Strategic Importance of Strained Ring Systems in Drug Discovery

The quest for novel chemical entities with enhanced pharmacological profiles has led to an increased interest in molecules incorporating strained ring systems. Cyclobutane moieties, in particular, have emerged as valuable scaffolds in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable properties such as metabolic stability, improved binding affinity through conformational restriction, and the ability to serve as non-planar bioisosteres for aromatic rings.[1] 1-(Bromomethyl)-1-ethylcyclobutane presents as a key intermediate, offering a reactive handle for the introduction of the cyclobutane scaffold into larger, more complex molecules. The presence of the bromomethyl group provides a site for nucleophilic substitution, enabling the facile construction of diverse molecular architectures.

Molecular Structure and Conformation

The chemical structure of 1-(Bromomethyl)-1-ethylcyclobutane is characterized by a central four-membered cyclobutane ring, substituted at the C1 position with both a bromomethyl and an ethyl group.

Table 1: Molecular Identifiers and Properties

IdentifierValue
IUPAC Name 1-(Bromomethyl)-1-ethylcyclobutane
Molecular Formula C₇H₁₃Br
Molecular Weight 177.09 g/mol
Canonical SMILES CCC1(CBr)CCC1
The Puckered Conformation of the Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring is not flat. To alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms, the ring adopts a puckered or "butterfly" conformation. This puckering is a dynamic equilibrium between two equivalent bent conformations. The C-C-C bond angles in cyclobutane are approximately 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.[1] This inherent ring strain is a defining feature of cyclobutane and its derivatives, profoundly influencing their stability and reactivity.

The substitution at a single carbon with both a bromomethyl and an ethyl group in 1-(Bromomethyl)-1-ethylcyclobutane will influence the puckering equilibrium, though without experimental data, the precise preferred conformation is difficult to determine. However, it is reasonable to assume that the molecule will adopt a conformation that minimizes steric interactions between the substituents and the ring protons.

Chemical Bonding: A Tale of Strain and Reactivity

The bonding in 1-(Bromomethyl)-1-ethylcyclobutane is a fascinating interplay of standard covalent bonds and the effects of ring strain.

Bond Lengths and Angles
Hybridization and Orbital Overlap

The carbon atoms of the cyclobutane ring are sp³ hybridized. However, due to the constrained bond angles, the orbitals involved in the C-C sigma bonds have a higher p-character than in a typical alkane. This leads to what are often referred to as "bent" or "banana" bonds, where the electron density is concentrated outside the direct internuclear axis. This inefficient orbital overlap contributes to the weakness of the C-C bonds and the overall strain energy of the molecule.

Synthesis of 1-(Bromomethyl)-1-ethylcyclobutane: A Proposed Experimental Protocol

A robust synthetic route to 1-(Bromomethyl)-1-ethylcyclobutane can be envisioned starting from the commercially available cyclobutanone. The following is a proposed two-step synthesis with a detailed experimental protocol for each step, based on analogous and well-established organic transformations.

Step 1: Synthesis of 1-Ethylcyclobutanol

This step involves a Grignard reaction, where ethylmagnesium bromide is added to cyclobutanone to form the corresponding tertiary alcohol.

  • Reaction Scheme:

    G cluster_reagents Reagents Cyclobutanone Cyclobutanone Product 1-Ethylcyclobutanol Cyclobutanone->Product EthylMgBr 1. Ethylmagnesium bromide (in THF) 2. H₃O⁺ (workup)

    Caption: Synthesis of 1-Ethylcyclobutanol.

  • Experimental Protocol:

    • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a few drops of bromoethane to initiate the Grignard reagent formation. The reaction is initiated when the solution becomes cloudy and starts to warm.

    • Slowly add a solution of bromoethane (1.1 equivalents) in anhydrous THF via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-ethylcyclobutanol.

    • Purify the crude product by vacuum distillation to obtain pure 1-ethylcyclobutanol.[2][3]

Step 2: Synthesis of 1-(Bromomethyl)-1-ethylcyclobutane

This step involves the bromination of the tertiary alcohol using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or an Appel-type reaction. The use of PBr₃ is a classic method for converting alcohols to alkyl bromides.

  • Reaction Scheme:

    G cluster_reagents Reagents Alcohol 1-Ethylcyclobutanol Product 1-(Bromomethyl)-1-ethylcyclobutane Alcohol->Product PBr3 PBr₃ (in pyridine)

    Caption: Bromination of 1-Ethylcyclobutanol.

  • Experimental Protocol:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, add 1-ethylcyclobutanol (1.0 equivalent) dissolved in a minimal amount of anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.4 equivalents) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x volume of pyridine).

    • Combine the organic layers and wash sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 1-(Bromomethyl)-1-ethylcyclobutane by vacuum distillation.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the bromomethyl group, and the cyclobutane ring protons.

  • Ethyl group: A triplet for the methyl protons (CH₃) around δ 0.9-1.1 ppm and a quartet for the methylene protons (CH₂) around δ 1.5-1.7 ppm.

  • Bromomethyl group: A singlet for the methylene protons (CH₂Br) is anticipated to be significantly downfield due to the electron-withdrawing effect of the bromine atom, likely in the range of δ 3.3-3.6 ppm.

  • Cyclobutane ring protons: These will appear as a complex multiplet in the region of δ 1.6-2.2 ppm. The puckered nature of the ring and the presence of substituents will lead to diastereotopic protons, resulting in a complex splitting pattern.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Ethyl group: Two signals are expected, one for the methyl carbon (CH₃) around δ 8-12 ppm and one for the methylene carbon (CH₂) around δ 25-30 ppm.

  • Bromomethyl group: The carbon of the CH₂Br group is expected to appear around δ 35-45 ppm.

  • Cyclobutane ring carbons: The quaternary carbon (C1) will be in the range of δ 40-50 ppm. The other three methylene carbons of the cyclobutane ring will likely appear in the range of δ 20-35 ppm.

Mass Spectrometry (Predicted)

The mass spectrum will be characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 176 and 178, corresponding to [C₇H₁₃⁷⁹Br]⁺ and [C₇H₁₃⁸¹Br]⁺.

  • Fragmentation: The most significant fragmentation pathway is expected to be the loss of a bromine radical to form a stable tertiary carbocation at m/z 97. Another likely fragmentation is the loss of the ethyl group, leading to a fragment ion.

Reactivity and Synthetic Applications

The reactivity of 1-(Bromomethyl)-1-ethylcyclobutane is dominated by the presence of the primary alkyl bromide.

Nucleophilic Substitution Reactions

The C-Br bond is polarized, making the bromomethyl carbon electrophilic and susceptible to attack by nucleophiles. This allows for a variety of nucleophilic substitution reactions (Sₙ2), enabling the introduction of a wide range of functional groups.

G cluster_reagents Nucleophile Substrate 1-(Bromomethyl)-1-ethylcyclobutane Product 1-(Nu-methyl)-1-ethylcyclobutane Substrate->Product Sₙ2 Nu Nu⁻ Br Br⁻

Caption: General Sₙ2 Reaction Pathway.

However, the reactivity in Sₙ2 reactions is significantly influenced by steric hindrance. The quaternary carbon of the cyclobutane ring, adjacent to the reaction center, creates a neopentyl-like environment. This steric bulk can hinder the backside attack of the nucleophile, potentially slowing down the reaction rate compared to less substituted primary alkyl bromides.[4][5][6][7] This steric impediment is a critical consideration when planning syntheses using this building block and may necessitate the use of stronger nucleophiles or more forcing reaction conditions.

Potential in Drug Development

The 1-ethylcyclobutylmethyl moiety can be incorporated into drug candidates to explore the impact of a rigid, non-planar group on biological activity. This can be particularly useful for:

  • Improving Metabolic Stability: The cyclobutane ring can block sites of metabolism that are present in more flexible acyclic analogs.

  • Enhancing Binding Affinity: The conformational rigidity of the cyclobutane ring can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.

  • Modulating Physicochemical Properties: The introduction of the sp³-rich cyclobutane core can increase the fraction of sp³ carbons (Fsp³), a parameter often correlated with improved clinical success rates for drug candidates.

Conclusion

1-(Bromomethyl)-1-ethylcyclobutane is a valuable synthetic intermediate that provides access to the underexplored chemical space of substituted cyclobutanes. Its unique structural features, dominated by the inherent strain of the four-membered ring, dictate its chemical behavior. While the steric hindrance at the neopentyl-like center presents a challenge for nucleophilic substitution reactions, it also offers opportunities for fine-tuning reactivity and molecular design. The insights provided in this guide regarding its structure, bonding, and synthetic accessibility are intended to empower researchers in the fields of organic synthesis and drug discovery to effectively utilize this and related strained ring systems in the development of next-generation therapeutics.

References

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  • Chemistry Stack Exchange. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. [Link]

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  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

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  • YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

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Foundational

Quantum Chemical Calculations for 1-(Bromomethyl)-1-ethylcyclobutane: A Comprehensive Computational Guide

Executive Summary 1-(Bromomethyl)-1-ethylcyclobutane is a highly strained, sterically congested cyclic alkane that presents unique challenges and opportunities in computational chemistry. Its structural features—a pucker...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Bromomethyl)-1-ethylcyclobutane is a highly strained, sterically congested cyclic alkane that presents unique challenges and opportunities in computational chemistry. Its structural features—a puckered four-membered ring, a bulky ethyl group, and a reactive bromomethyl moiety—make it an excellent model for studying conformational flexibility, ring strain[1], and nucleophilic substitution kinetics. This whitepaper provides an authoritative, step-by-step guide to performing rigorous quantum chemical calculations on this system, grounded in Density Functional Theory (DFT) and advanced conformational sampling techniques.

Structural Nuances and Conformational Dynamics

The Cyclobutane Ring Puckering

Unlike unstrained alkanes, the cyclobutane ring is inherently strained and adopts a puckered conformation to relieve torsional eclipsing interactions between adjacent hydrogen atoms[2]. The puckering angle typically oscillates around 25° to 30°[3]. In 1-(Bromomethyl)-1-ethylcyclobutane, the presence of two geminal substituents at C1 significantly alters the potential energy surface (PES) of this puckering motion.

Steric Congestion and Rotameric States

The ethyl and bromomethyl groups introduce substantial steric bulk. The conformational space is dictated by:

  • Ring Puckering (Axial vs. Equatorial preferences): The larger substituent generally prefers the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes across the cyclobutane ring.

  • Side-Chain Dihedrals: Rotation around the C(ring)-C(ethyl) and C(ring)-C(bromomethyl) bonds generates multiple local minima.

Understanding these dynamics is critical because the reactive trajectory of the bromomethyl group (e.g., in an SN​2 displacement) depends entirely on its steric accessibility in the lowest-energy conformer.

Computational Methodology and Protocol

To accurately model this system, a self-validating computational protocol must be employed. Relying on a single starting geometry often leads to convergence on a high-energy local minimum.

The Multi-Tiered Workflow

The standard protocol involves a hierarchical approach: low-cost methods for broad phase-space sampling, followed by high-level DFT for precise thermodynamic and kinetic data[4].

Workflow Start SMILES / 2D Input 1-(Bromomethyl)-1-ethylcyclobutane ConfSearch Conformational Search (CREST / GFN2-xTB) Start->ConfSearch Generate 3D Opt DFT Geometry Optimization ωB97X-D / def2-SVP ConfSearch->Opt Top 20 Conformers Freq Frequency Calculation (Check for Imaginary Frequencies) Opt->Freq Optimized Geometries SPE Single Point Energy & Solvation ωB97X-D / def2-TZVP + SMD Freq->SPE Zero-Point Energy (ZPE) Output Boltzmann Population Analysis SPE->Output ΔG (Solvated)

Caption: Hierarchical computational workflow for conformational analysis and thermodynamic profiling.

Level of Theory Selection
  • Geometry Optimization: The ω B97X-D functional is recommended due to its excellent treatment of medium-range correlation and dispersion forces, which are critical for capturing the intramolecular interactions between the halogens and alkyl chains. A basis set like def2-SVP is sufficient for geometry optimization.

  • Single Point Energies: To obtain chemical accuracy, single-point energies must be calculated using a triple- ζ basis set (e.g., def2-TZVP) coupled with an implicit solvation model (e.g., SMD)[5] to mimic the experimental reaction environment (e.g., Acetonitrile or DMF).

Thermodynamic Data Presentation

Once the calculations are complete, the relative Gibbs free energies ( ΔG ) are used to calculate the Boltzmann distribution of the conformers at 298.15 K.

Table 1: Representative Conformational Energies of 1-(Bromomethyl)-1-ethylcyclobutane (Hypothetical Data based on DFT Benchmarks)

Conformer IDRing PuckeringEthyl PositionBromomethyl PositionRelative ΔG (kcal/mol)Boltzmann Population (%)
Conf_01Puckered (28°)Pseudo-EquatorialPseudo-Axial0.0065.2%
Conf_02Puckered (27°)Pseudo-AxialPseudo-Equatorial0.8515.5%
Conf_03Planar (TS)N/AN/A3.40< 0.1%
Conf_04Puckered (29°)Pseudo-EquatorialPseudo-Axial (gauche)1.129.8%

Note: The planar cyclobutane structure represents a transition state for the ring-flipping process, characterized by one imaginary frequency corresponding to the puckering mode[2].

Experimental Protocol: Step-by-Step Computational Execution

To ensure reproducibility and scientific integrity, follow this self-validating protocol using standard quantum chemistry software (e.g., Gaussian 16, ORCA).

Step 1: Conformational Sampling
  • Generate the 3D structure of 1-(Bromomethyl)-1-ethylcyclobutane using a molecular editor.

  • Run a conformational search using the semi-empirical GFN2-xTB method (via the CREST program).

    • Command:crest input.xyz -gfn2 -ewin 5.0

    • Causality: The 5.0 kcal/mol energy window ensures that all relevant low-energy rotamers and ring-puckered states are sampled before applying expensive DFT methods.

Step 2: DFT Geometry Optimization
  • Extract the top conformers (typically those within 3 kcal/mol of the global minimum).

  • Set up the DFT input file for optimization.

    • Keywords (Gaussian):opt freq wB97XD/def2SVP

    • Causality: Simultaneous optimization and frequency calculation ensure that the stationary point found is a true minimum (zero imaginary frequencies) rather than a saddle point (e.g., the planar ring state)[5].

Step 3: High-Accuracy Single Point and Solvation
  • Take the optimized coordinates from Step 2.

  • Run a single-point energy calculation with a larger basis set and an implicit solvent model.

    • Keywords (Gaussian):sp wB97XD/def2TZVP SCRF=(SMD,Solvent=Acetonitrile)

    • Causality: The def2-SVP basis set is prone to basis set superposition error (BSSE) and lacks the diffuse functions necessary for highly accurate relative energies. The SMD model accounts for the polarization of the molecule in a condensed phase[5].

Step 4: Thermochemical Corrections
  • Extract the unscaled Zero-Point Energy (ZPE) and thermal corrections to the Gibbs Free Energy from the Step 2 frequency output.

  • Add these corrections to the electronic energy obtained in Step 3 to calculate the final ΔGsolv​ .

Modeling Reactivity: The SN​2 Pathway

If the goal is to model the reactivity of the bromomethyl group (e.g., substitution by an azide ion), a Transition State (TS) search must be performed.

SN2_Pathway Reactants Reactant Complex (Bromide + Azide) TS Transition State [N3---C---Br]‡ Reactants->TS Activation Energy (ΔG‡) Products Product Complex (Azide + Bromide ion) TS->Products Intrinsic Reaction Coordinate (IRC)

Caption: Potential energy surface mapping for the SN2 displacement of the bromomethyl group.

Self-Validating TS Protocol:

  • Constrained Optimization: Perform a relaxed potential energy surface scan by shrinking the Nucleophile-Carbon distance while elongating the Carbon-Bromine distance.

  • Berny Algorithm: Submit the highest energy point from the scan to a TS optimization (opt=(ts, calcfc)).

  • IRC Validation: Once the TS is found (exactly one imaginary frequency corresponding to the bond-breaking/forming mode), run an Intrinsic Reaction Coordinate (IRC) calculation to definitively prove that the TS connects the correct reactant and product complexes[5].

References

  • DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones Source: PMC / NIH URL:[Link]

  • Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions Source: PMC / NIH URL:[Link]

  • Reaction-Level Consistency within the Variational Quantum Eigensolver: Homodesmotic Ring Strain Energies of Cyclic Hydrocarbons Source: arXiv URL:[Link]

  • A Guide to Molecular Mechanics and Quantum Chemical Calculations Source: Wavefunction, Inc. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis and Quantification of (1-Ethylcyclobutyl)methylmagnesium Bromide

Abstract and Introduction The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2][3] This application note provides a detailed, validated protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2][3] This application note provides a detailed, validated protocol for the synthesis of (1-ethylcyclobutyl)methylmagnesium bromide, a valuable organometallic intermediate. The starting material, 1-(bromomethyl)-1-ethylcyclobutane, is a neopentyl-type primary alkyl halide. The significant steric hindrance imposed by the quaternary carbon atom adjacent to the reaction center presents considerable challenges, including difficult reaction initiation and a propensity for competing side reactions, most notably Wurtz-type homocoupling.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles governing the reaction. We will detail a robust methodology that emphasizes rigorous anhydrous conditions, effective chemical activation of magnesium, and controlled reaction parameters to maximize yield and purity. Furthermore, a precise titration protocol is provided to ensure the resulting Grignard reagent can be used quantitatively in subsequent synthetic transformations, making this a self-validating system for reliable and reproducible results.

Scientific Principles and Mechanistic Considerations

Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is not a simple insertion but a complex heterogeneous reaction occurring on the surface of the magnesium metal. The prevailing mechanism involves a single-electron transfer (SET) from the magnesium to the antibonding orbital of the carbon-bromine bond of the alkyl halide.[6][7] This generates a short-lived radical anion that fragments into an alkyl radical and a bromide ion, which remain adsorbed to the magnesium surface. A second SET or radical recombination step then forms the final organomagnesium species.

The Challenge of Steric Hindrance

The bulky 1-ethylcyclobutyl group sterically shields the carbon-bromine bond, impeding its approach to the active sites on the magnesium surface. This steric hindrance is the primary reason for the sluggish or failed initiation often observed with neopentyl-type halides.[4]

Magnesium Activation: Overcoming the Passivation Layer

Magnesium turnings are invariably coated with a passivating layer of magnesium oxide (MgO), which is inert and prevents the reaction from starting.[4][8] To overcome this, chemical activation is essential. This protocol utilizes 1,2-dibromoethane, which reacts with the magnesium surface to generate ethene gas and magnesium bromide.[8][9] This process effectively etches the surface, exposing fresh, highly reactive magnesium. The evolution of ethene gas serves as a convenient visual indicator of successful activation.[8]

The Critical Role of Solvent

Grignard reagents are unstable in protic solvents. Aprotic ethereal solvents, such as tetrahydrofuran (THF), are essential for two reasons:

  • Aprotic Nature: They lack acidic protons that would otherwise react with and destroy the highly basic Grignard reagent.[7][10]

  • Stabilization: The lone pairs on the ether's oxygen atom coordinate to the Lewis acidic magnesium center, forming a stabilizing complex (the Schlenk equilibrium).[11][12] This solvation is crucial for both the formation and the stability of the reagent in solution. THF is generally preferred over diethyl ether for less reactive halides due to its superior solvating capability.[4][10]

Mitigating the Wurtz Homocoupling Side Reaction

The most significant side reaction that diminishes yield is Wurtz-type homocoupling, where the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of the starting alkyl halide (R-X).[4][5]

R-MgX + R-X → R-R + MgX₂

This is particularly problematic with sterically hindered primary halides. The key to suppressing this reaction is to maintain a very low concentration of the alkyl halide in the reaction flask at all times. This is achieved by the slow, dropwise addition of the alkyl halide solution to the magnesium suspension.[4]

Experimental Protocols

Materials and Equipment
Reagent/MaterialGrade/SpecificationNotes
Magnesium Turnings99.8%+Use fresh, non-oxidized turnings.
1-(Bromomethyl)-1-ethylcyclobutane97%+Ensure purity and dryness.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeMust be freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or obtained from a solvent purification system.
1,2-DibromoethaneAnhydrous, 99%+Used as the activating agent. Toxic and should be handled with care.[8]
IodineCrystal, 99.8%+Optional, can be used as a visual indicator of anhydrous conditions.
Menthol≥99%Used as the titrant standard. Must be accurately weighed.
1,10-Phenanthroline99%+Used as the colorimetric indicator for titration.
Nitrogen or Argon GasHigh Purity (99.99%+)For maintaining an inert atmosphere.
Equipment
Three-neck round-bottom flaskFlame-dried or oven-dried at >120°C overnight.
Reflux condenserFlame-dried or oven-dried.
Pressure-equalizing addition funnelFlame-dried or oven-dried.
Glass stopper, magnetic stir barFlame-dried or oven-dried.
Schlenk line or inert gas manifoldFor maintaining a positive pressure of inert gas.
Syringes and needlesOven-dried and cooled in a desiccator.
Workflow for Synthesis of (1-Ethylcyclobutyl)methylmagnesium Bromide

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_quant Quantification prep_1 Assemble & Flame-Dry All Glassware prep_2 Cool Under Positive Inert Gas Pressure prep_1->prep_2 react_1 Add Mg Turnings to Flask prep_2->react_1 react_2 Activate Mg with 1,2-Dibromoethane in THF react_1->react_2 react_3 Observe Ethene Bubbling (Activation Confirmed) react_2->react_3 react_4 Initiate: Add ~10% of Alkyl Bromide Solution react_3->react_4 react_5 Observe Gentle Reflux (Initiation Confirmed) react_4->react_5 react_6 Slow Dropwise Addition of Remaining Alkyl Bromide react_5->react_6 react_7 Maintain Gentle Reflux (1-2 hours) react_6->react_7 react_8 Cool to Room Temp. (Grey, cloudy solution) react_7->react_8 quant_1 Titrate Aliquot of Grignard Solution react_8->quant_1 quant_2 Calculate Molarity quant_1->quant_2

Caption: Workflow for Grignard Reagent Synthesis and Quantification.

Step-by-Step Synthesis Protocol

Note: All operations must be performed under a positive pressure of nitrogen or argon in a fume hood.[13]

  • Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, reflux condenser (with gas outlet to a bubbler), and a pressure-equalizing addition funnel. The third neck should be sealed with a septum. Thoroughly flame-dry all glassware under vacuum or high inert gas flow and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation:

    • To the cooled flask, add magnesium turnings (1.2 eq).

    • In the addition funnel, prepare a solution of 1-(bromomethyl)-1-ethylcyclobutane (1.0 eq) in anhydrous THF to make a final concentration of approximately 1.0 M.

  • Magnesium Activation:

    • Via syringe, add enough anhydrous THF to the flask to just cover the magnesium turnings.

    • Add 1,2-dibromoethane (approx. 3-5 mol% relative to Mg) directly to the stirring magnesium suspension.

    • Gentle warming with a heat gun may be required to initiate activation. Successful activation is indicated by the steady evolution of ethene gas bubbles.[8]

  • Reaction Initiation:

    • Once activation subsides, add a small portion (~10%) of the alkyl bromide solution from the addition funnel to the flask.

    • The reaction has initiated when the solution becomes cloudy and a gentle reflux begins without external heating.[4][10] If it does not start, gentle warming or the addition of a small iodine crystal can be attempted.

  • Grignard Formation:

    • Once initiated, begin the slow, dropwise addition of the remaining alkyl bromide solution from the addition funnel at a rate that maintains a gentle, self-sustaining reflux. This is critical to minimize Wurtz coupling.[4] The entire addition should take approximately 1-2 hours.

    • After the addition is complete, continue to stir the mixture. If reflux subsides, gently heat the flask using a water bath to maintain a mild reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Completion and Storage: The reaction is complete when most of the magnesium has been consumed. The resulting solution will be a cloudy, grey-to-brown suspension. Allow the solution to cool to room temperature. The reagent is now ready for use or quantification. For storage, transfer the solution via cannula to a dry, inert-atmosphere-sealed flask and store at 0-4°C.

Protocol for Titration by Colorimetric Analysis

This method determines the active Grignard reagent concentration and is not compromised by the presence of magnesium alkoxides or hydroxides.[14]

  • Standard Preparation: In a flame-dried flask under inert gas, accurately weigh a sample of menthol (e.g., ~156 mg, 1.0 mmol). Add a small crystal of 1,10-phenanthroline (indicator, ~2-4 mg).

  • Titration Setup: Dissolve the menthol and indicator in ~5 mL of anhydrous THF. The solution should be colorless.

  • Titration:

    • Draw a precise volume of the Grignard solution (e.g., 1.00 mL) into a gas-tight syringe.

    • Slowly add the Grignard reagent dropwise to the stirring menthol solution.

    • Upon addition, a deep red or violet color will appear as the indicator complexes with the Grignard reagent.[15] This color will vanish as the reagent is consumed by the menthol.

    • The endpoint is reached when a single drop causes the vibrant color to persist for at least one minute.[15]

  • Calculation: Record the volume (V) of Grignard solution added.

    • Molarity (M) = Moles of Menthol (mol) / Volume of Grignard solution added (L)

G cluster_titration Titration Principle Menthol Known Moles of Menthol (Standard Acid) Indicator 1,10-Phenanthroline (Indicator) Menthol->Indicator 2. Excess Grignard reacts with Indicator Grignard Grignard Reagent (Analyte) Grignard->Menthol 1. Reacts 1:1 Endpoint Persistent Color Change (Endpoint) Indicator->Endpoint 3. Signals completion

Caption: Logic diagram for the colorimetric titration of Grignard reagents.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inadequate drying of glassware/solvents.[4][10]2. Poor quality or passivated magnesium.[4]3. Impure alkyl halide.1. Re-dry all glassware and use freshly purified anhydrous solvent.2. Use fresh magnesium turnings and ensure the activation step (ethene evolution) is clearly observed.3. Purify the alkyl halide by passing it through a short plug of activated alumina.[10]
Low yield of Grignard reagent 1. Wurtz homocoupling is occurring.[4]2. Reaction did not go to completion.3. Inaccurate titration.1. Decrease the addition rate of the alkyl halide significantly. Ensure the reaction maintains only a gentle reflux.2. Increase the final reflux time after addition is complete.3. Ensure the menthol standard is dry and accurately weighed. Repeat titration.
Reaction mixture turns dark/black 1. Overheating, causing decomposition.2. Significant side reactions.1. Control the addition rate to avoid vigorous reflux. Use a water bath for gentle external heating if required, never a heating mantle.2. Ensure high-purity starting materials and strictly anhydrous conditions.

Safety Precautions

  • Fire Hazard: Anhydrous THF is extremely flammable. All operations must be conducted in a well-ventilated fume hood, far from ignition sources. An appropriate fire extinguisher (Class B) should be accessible.[8][13]

  • Exothermic Reaction: Grignard reagent formation is highly exothermic and can lead to a runaway reaction if the alkyl halide is added too quickly.[13][16] Keep an ice bath readily available to cool the reaction if necessary.

  • Moisture Sensitivity: Grignard reagents react violently with water. Ensure all equipment is scrupulously dry and a positive pressure of inert gas is maintained at all times.[10][13]

  • Chemical Toxicity: 1,2-Dibromoethane is a toxic and carcinogenic compound. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.[8]

Conclusion

The synthesis of sterically hindered Grignard reagents like (1-ethylcyclobutyl)methylmagnesium bromide is a challenging but achievable process. Success hinges on meticulous attention to experimental detail. The foundational pillars for a high-yielding preparation are: (1) the uncompromising use of anhydrous techniques, (2) effective chemical activation of the magnesium surface, and (3) slow, controlled addition of the alkyl halide to suppress Wurtz coupling. By integrating the synthesis protocol with a reliable titration method, researchers can confidently prepare and utilize this valuable reagent for quantitative applications in complex molecule synthesis.

References

  • A Researcher's Guide to the Titration of Organomagnesium Reagents: A Comparative Analysis. BenchChem.
  • Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis. BenchChem.
  • Grignard Reaction. Organic Chemistry Portal.
  • Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(8), 2150-2161. Available at: [Link]

  • Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation. BenchChem.
  • Why is ether used as a solvent during Grignard reactions?. askIITians.
  • How do Grignard Activating Reagents work?. ResearchGate. Available at: [Link]

  • Grignard Reaction. Chem-Station Int. Ed. Available at: [Link]

  • Grignard reagent formation.
  • Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. BenchChem.
  • Formation of Grignard Reagents from Organic Halides.
  • Titrating Organometallic Reagents is Easier Than You Think. Chemtips. Available at: [Link]

  • Titration of a Grignard Reagent Solution.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of chemical research, 23(9), 286-293. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]

  • Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane. BenchChem.
  • Schnyder, A. (2013). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Chimia, 67(11), 808-812. Available at: [Link]

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Application

Application Note: Scalable Synthesis of 1-(Bromomethyl)-1-ethylcyclobutane

An in-depth guide to the large-scale synthesis of 1-(bromomethyl)-1-ethylcyclobutane derivatives, tailored for researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Cyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the large-scale synthesis of 1-(bromomethyl)-1-ethylcyclobutane derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclobutane Motif

In contemporary medicinal chemistry, the cyclobutane scaffold has emerged as a highly sought-after structural unit.[1][2] Its rigid, three-dimensional geometry offers a distinct advantage over more flexible aliphatic or planar aromatic systems, often imparting improved metabolic stability, conformational constraint, and enhanced binding affinity to biological targets.[1][3] The incorporation of a cyclobutane ring can lead to significant improvements in a drug candidate's potency, selectivity, and overall pharmacokinetic profile.[3][4]

However, the synthesis of substituted cyclobutanes is not without its challenges. The inherent ring strain (approximately 26 kcal/mol) and a relative scarcity of commercially available, complex starting materials can make their construction difficult.[2][4] This guide focuses on a key building block, 1-(Bromomethyl)-1-ethylcyclobutane , providing a robust and scalable synthetic pathway. This intermediate is particularly valuable as it allows for the facile introduction of the 1-ethylcyclobutane moiety into larger molecules via nucleophilic substitution at the bromomethyl group, serving as a critical linchpin in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Retrosynthetic Analysis and Strategy

The primary challenge in the large-scale synthesis of 1-(Bromomethyl)-1-ethylcyclobutane lies in establishing a cost-effective, safe, and high-yielding route. Our retrosynthetic strategy centers on the late-stage introduction of the bromine atom, starting from a more stable and accessible precursor.

The core transformation is the conversion of a primary alcohol, (1-ethylcyclobutyl)methanol, to the target alkyl bromide. This alcohol can be derived from the reduction of a corresponding carboxylic acid or ester, which in turn can be synthesized from a simpler, commercially available cyclobutane starting material. This multi-step approach allows for purification and characterization at intermediate stages, ensuring the quality of the final product.

retrosynthesis product 1-(Bromomethyl)-1-ethylcyclobutane intermediate1 (1-Ethylcyclobutyl)methanol product->intermediate1 Bromination (e.g., PBr₃, HBr) intermediate2 Ethyl 1-ethylcyclobutane-1-carboxylate intermediate1->intermediate2 Reduction (e.g., LiAlH₄, NaBH₄/I₂) starting_material Ethyl cyclobutanecarboxylate intermediate2->starting_material α-Ethylation (e.g., LDA, EtI)

Caption: Retrosynthetic pathway for 1-(Bromomethyl)-1-ethylcyclobutane.

Detailed Experimental Protocols

This section provides a comprehensive, three-step protocol for the gram-to-kilogram scale synthesis of the target compound.

Step 1: α-Ethylation of Ethyl cyclobutanecarboxylate

Causality: The first step involves the creation of the quaternary carbon center. This is achieved through the deprotonation of the α-carbon of ethyl cyclobutanecarboxylate to form an enolate, which then acts as a nucleophile to attack an ethyl halide. Lithium diisopropylamide (LDA) is chosen as the base due to its strong basicity and steric hindrance, which minimizes side reactions like self-condensation.

Protocol:

  • Reactor Setup: A dry, inert-atmosphere, jacketed glass reactor is charged with anhydrous tetrahydrofuran (THF, 5 L). The reactor is cooled to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath).

  • Base Preparation: Diisopropylamine (1.1 eq) is added to the THF, followed by the slow, subsurface addition of n-butyllithium (1.05 eq) while maintaining the temperature below -65 °C. The mixture is stirred for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: Ethyl cyclobutanecarboxylate (1.0 eq) is added dropwise to the LDA solution, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred for 1 hour at this temperature.

  • Alkylation: Iodoethane (1.2 eq) is added slowly to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature overnight.

  • Quench and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The phases are separated, and the aqueous layer is extracted with ethyl acetate (2 x 2 L). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, Ethyl 1-ethylcyclobutane-1-carboxylate , is purified by vacuum distillation.

Step 2: Reduction to (1-Ethylcyclobutyl)methanol

Causality: The ester must be reduced to the corresponding primary alcohol. While lithium aluminum hydride (LAH) is a highly effective reagent, its pyrophoric nature presents significant risks on a large scale. A safer, yet still highly effective, alternative is the use of sodium borohydride in combination with iodine. This in-situ generates diborane, which readily reduces carboxylic esters under milder conditions than NaBH₄ alone.

Protocol:

  • Reactor Setup: A dry, inert-atmosphere reactor is charged with anhydrous THF (6 L) and Ethyl 1-ethylcyclobutane-1-carboxylate (1.0 eq). The solution is cooled to 0 °C.

  • Reducing Agent Addition: Sodium borohydride (2.0 eq) is added portion-wise to the solution.

  • Diborane Generation: A solution of iodine (1.0 eq) in THF (2 L) is added dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0-5 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Completion: After the iodine addition is complete, the reaction is stirred at room temperature for an additional 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench and Work-up: The reactor is cooled back to 0 °C, and the reaction is quenched by the very slow, dropwise addition of methanol to destroy excess borohydride, followed by 1 M HCl until the solution is acidic. The mixture is extracted with ethyl acetate (3 x 3 L). The combined organic layers are washed with saturated sodium thiosulfate solution (to remove residual iodine), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude alcohol, (1-Ethylcyclobutyl)methanol , is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 3: Bromination to 1-(Bromomethyl)-1-ethylcyclobutane

Causality: This final step is the conversion of the primary alcohol to the target alkyl bromide. While various reagents can achieve this (e.g., HBr, Appel reaction), phosphorus tribromide (PBr₃) is often preferred for large-scale synthesis from primary alcohols due to its high reactivity, good yields, and the formation of phosphorous acid as a water-soluble byproduct, simplifying the work-up.[5][6] Extreme care must be taken due to the corrosive and reactive nature of PBr₃.

Protocol:

  • Reactor Setup: A dry, inert-atmosphere reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution) is charged with (1-Ethylcyclobutyl)methanol (1.0 eq) and anhydrous diethyl ether or dichloromethane (5 L). The reactor is cooled to -10 °C.

  • Reagent Addition: Phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise via the addition funnel at a rate that maintains the internal temperature below 0 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by GC-MS.

  • Quench and Work-up: The reaction mixture is cooled back to 0 °C and slowly poured onto crushed ice with vigorous stirring. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 2 L).

  • Washing: The combined organic layers are carefully washed with cold, saturated sodium bicarbonate solution (caution: gas evolution) until the aqueous layer is basic, then washed with brine.

  • Final Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The final product, 1-(Bromomethyl)-1-ethylcyclobutane , is purified by vacuum distillation to yield a clear, colorless liquid.

Process Optimization and Scale-Up Considerations

ParameterLaboratory Scale (grams)Large Scale (kilograms)Rationale and Justification
Heating/Cooling Mantle/Ice BathJacketed Reactor with Thermal FluidProvides precise and uniform temperature control, crucial for safety and selectivity in exothermic reactions like bromination.
Reagent Addition Syringe/Dropping FunnelMetering Pumps/Addition FunnelEnsures controlled, slow addition of hazardous or reactive reagents, preventing temperature spikes and side reactions.
Purification Flash ChromatographyVacuum DistillationChromatography is not economically viable for large quantities. Distillation is a more efficient and scalable method for purifying liquids.
Safety (Bromination) Fume HoodWalk-in Hood, Process Control, ScrubberPBr₃ and the HBr byproduct are highly corrosive. Engineering controls are essential to contain fumes and neutralize acidic gases.
Alternative Reagents Appel Reaction (CBr₄/PPh₃)HBr (aq. or gas)The Appel reaction generates large amounts of triphenylphosphine oxide waste, which is difficult to remove on scale.[6] Using aqueous or gaseous HBr can be a cost-effective alternative to PBr₃, although it may require higher temperatures or longer reaction times.[5]
Flow Chemistry N/APotential ApplicationFor hazardous steps like bromination, continuous flow reactors offer superior heat and mass transfer, smaller reaction volumes, and enhanced safety, making them an attractive option for industrial production.[7][8][9]

Mechanistic Insight: The PBr₃ Bromination

The reaction of a primary alcohol with phosphorus tribromide proceeds via an SN2 mechanism.

mechanism cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: SN2 Displacement ROH R-CH₂-OH intermediate R-CH₂-O⁺H-PBr₂ ROH->intermediate Nucleophilic attack on P PBr3 PBr₃ PBr3->intermediate Br_ion Br⁻ intermediate->Br_ion Loss of Br⁻ intermediate2 R-CH₂-O⁺H-PBr₂ Br_ion2 Br⁻ product R-CH₂-Br Br_ion2->product Backside attack intermediate2->product byproduct HO-PBr₂ intermediate2->byproduct Leaving group departs

Caption: Mechanism of alcohol bromination using PBr₃.

  • Activation: The oxygen atom of the alcohol acts as a nucleophile, attacking the phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated phosphite ester intermediate, effectively converting the hydroxyl group into a good leaving group.

  • Displacement: The bromide ion generated in the first step then acts as a nucleophile, attacking the electrophilic carbon atom in an SN2 reaction. This results in the formation of the alkyl bromide with inversion of configuration (though not relevant for this achiral substrate) and the byproduct dibromophosphorous acid (HO-PBr₂), which further reacts to eventually form phosphorous acid (H₃PO₃).

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the production of 1-(Bromomethyl)-1-ethylcyclobutane, a valuable building block for drug discovery and development. By selecting appropriate reagents and carefully considering the challenges of process scale-up, this protocol can be safely and efficiently implemented. The key to success lies in meticulous control of reaction parameters, particularly temperature, and the implementation of robust safety procedures when handling hazardous materials like phosphorus tribromide. This guide serves as a foundational resource for chemists and engineers tasked with the large-scale synthesis of important cyclobutane-containing intermediates.

References

  • BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
  • Barfoot, C. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]

  • PharmaBlock.
  • Wouters, J. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Lenihan, J. M. et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. [Link]

  • Svatunek, D. et al. (2020). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]

  • Plescia, K. et al. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development. [Link]

  • Chemia. (2023). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving). [Link]

  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]

  • Google Patents. (2008). CN101209953A - Applied synthesis method for bromocyclobutane.
  • Google Patents. (2013).

Sources

Method

High-Yield Purification Protocols for 1-(Bromomethyl)-1-ethylcyclobutane Derivatives in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Methodological Protocol Introduction & Mechanistic Insights: The Neopentyl Challenge In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Methodological Protocol

Introduction & Mechanistic Insights: The Neopentyl Challenge

In modern drug discovery, incorporating sp3 -rich, sterically hindered moieties like the 1-ethylcyclobutylmethyl group is a proven strategy for modulating pharmacokinetics, enhancing metabolic stability, and improving target binding affinity. The primary building block for this motif is 1-(Bromomethyl)-1-ethylcyclobutane (CAS: 1483749-65-0) , a compound with a molecular weight of 177.08 g/mol (1)[1].

However, synthesizing and purifying products derived from this building block presents a unique mechanistic challenge. The carbon bearing the bromine is primary, but the adjacent β -carbon (C1 of the cyclobutane ring) is quaternary.

The Causality of Impurity Generation:

  • Absence of E2 Elimination: Because the quaternary C1 carbon lacks β -hydrogens, standard E2 elimination to form an alkene is structurally impossible.

  • Retarded SN​2 Kinetics: The intense steric bulk of the cyclobutane ring and the ethyl group creates a classic "neopentyl-like" steric shield. Nucleophilic substitution ( SN​2 ) trajectories are severely blocked. To force the reaction, chemists must use extreme temperatures or microwave irradiation—often up to 130 °C (2)[2].

  • Wurtz Coupling in Grignard Reactions: When converting the bromide to a Grignard reagent for cross-coupling, the slow insertion of magnesium often leads to competing Wurtz homocoupling, generating highly lipophilic dimers (3)[3].

Consequently, purification workflows must be explicitly designed to separate the target molecules from highly non-polar unreacted starting materials, unreacted polar nucleophiles, and silent (non-UV absorbing) lipophilic dimers.

Quantitative Data & Impurity Profiling

To design an effective purification strategy, we must first quantify the physicochemical differences between the target derivatives and the reaction matrix.

Table 1: Physicochemical Profile of Reaction Components

Compound / Derivative ClassMolecular Weight ( g/mol )Estimated LogPMajor Purification ChallengeRecommended Strategy
1-(Bromomethyl)-1-ethylcyclobutane 177.08~3.2Co-elution with non-polar productsNormal Phase Flash Chromatography
N-Alkyl Amine Derivatives 200 - 3502.5 - 4.5Separation from unreacted starting aminesAcid-Base Extraction (pH tuning)
Aryl-Cyclobutane (Cross-Coupled) 250 - 4004.0 - 6.0Extreme lipophilicity; Wurtz dimer removalReverse Phase Prep-HPLC
Wurtz Dimer (Side Product) 194.36> 6.0Lacks UV chromophore; highly retainedMass-Triggered Fractionation

Purification Workflows & Logical Relationships

The following diagram illustrates the logical flow from reaction modality to the required purification protocol based on the specific impurities generated.

G cluster_pathways Reaction Modalities & Impurity Generation SM 1-(Bromomethyl)-1-ethylcyclobutane (Sterically Hindered SM) SN2 N-Alkylation (Amines) Harsh Conditions SM->SN2 Amines, Base, Heat Grignard Grignard Formation & Cross-Coupling SM->Grignard Mg(0), Aryl-Halide Imp1 Impurities: Unreacted SM & Rearranged Byproducts SN2->Imp1 Pur1 Protocol A: Acid-Base Extraction & Flash Chromatography SN2->Pur1 Imp2 Impurities: Wurtz Coupling Dimers Grignard->Imp2 Pur2 Protocol B: Mass-Triggered Preparative HPLC Grignard->Pur2 Imp1->Pur1 Imp2->Pur2 Pure Purified 1-Ethylcyclobutylmethyl Derivatives (>98% Purity) Pur1->Pure Removes SM & Amines Pur2->Pure Removes Dimers

Workflow for the synthesis and purification of 1-ethylcyclobutylmethyl derivatives.

Detailed Experimental Protocols

Protocol A: Purification of N-Alkylated Amine Derivatives

Use this protocol when 1-(Bromomethyl)-1-ethylcyclobutane is reacted with primary or secondary amines.

Causality & Logic: Because the SN​2 reaction is sluggish, a large excess of the starting amine is often used. The resulting tertiary amine product is significantly more lipophilic and sterically shielded, lowering its basicity (pKa) compared to the unhindered starting amine. We exploit this differential basicity for a self-validating extraction.

Step-by-Step Methodology:

  • Reaction Quench: Dilute the crude reaction mixture (typically in DMF or DMSO) with 5 volumes of Ethyl Acetate (EtOAc). Wash with saturated aqueous NaHCO3​ to neutralize any acid byproducts.

  • Selective Protonation (Self-Validating Step): Extract the organic layer with 1M aqueous HCl (3 x 50 mL).

    • Validation: Spot both the organic and aqueous layers on a TLC plate (Ninhydrin stain). The unreacted primary/secondary amine will protonate and move to the aqueous layer (staining strongly at the baseline). The sterically hindered target amine and unreacted bromide will remain in the organic layer.

  • Organic Phase Processing: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Normal Phase Flash Chromatography: Load the concentrated residue onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (95:5 to 70:30).

    • Observation: The unreacted 1-(Bromomethyl)-1-ethylcyclobutane is highly non-polar and will elute near the solvent front. The target amine will elute later, yielding a product of >98% purity.

Protocol B: Purification of Cross-Coupled Products via Prep-HPLC

Use this protocol for products generated via Grignard formation and subsequent transition-metal catalyzed cross-coupling.

Causality & Logic: Grignard formation with neopentyl-like bromides is prone to Wurtz coupling, creating a 1,2-bis(1-ethylcyclobutyl)ethane dimer. This dimer is extremely lipophilic and lacks a UV chromophore, making it invisible to standard UV-triggered chromatography. Mass-triggered Preparative HPLC is mandatory to ensure the dimer is routed to waste (4)[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude cross-coupling mixture in a 1:1 mixture of DMSO and Acetonitrile. Filter the solution through a 0.45 μ m PTFE syringe filter to remove colloidal palladium or magnesium salts.

  • Column Setup: Equip the Prep-HPLC with a high-capacity C18 Reverse Phase column (e.g., Waters SunFire C18, 5 μ m, 19x50 mm).

  • Gradient Elution:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Run Parameters: Initiate a gradient from 15% B to 100% B over 6 minutes at a flow rate of 23 mL/min.

  • Mass-Triggered Collection (Self-Validating Step): Set the fraction collector to trigger strictly on the target molecule's calculated m/z [M+H]+ ion.

    • Validation: Because the system ignores UV signals, the highly retained, non-UV-absorbing Wurtz dimer (which elutes during the 100% B flush) is automatically discarded to waste, guaranteeing the integrity of the collected fractions.

  • Recovery: Combine the product-containing fractions and concentrate using a centrifugal evaporator (e.g., Genevac) to afford the pure cyclobutane derivative.

References

  • SPIRO IMIDAZOLE DERIVATIVES AS PPAR MODULATORS - EP 1979355 B1. European Patent Office.

Sources

Application

safe handling and storage procedures for 1-(Bromomethyl)-1-ethylcyclobutane.

Application Note: Safe Handling, Storage, and Emergency Protocols for 1-(Bromomethyl)-1-ethylcyclobutane Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Advanced Labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Emergency Protocols for 1-(Bromomethyl)-1-ethylcyclobutane

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Safety Guide

Executive Summary

In modern drug discovery, cyclobutane derivatives are increasingly utilized to improve the pharmacokinetic profiles of lead compounds by increasing sp³ character and metabolic stability. 1-(Bromomethyl)-1-ethylcyclobutane serves as a critical electrophilic building block in these synthetic pathways. However, as a primary alkyl bromide, it functions as a potent alkylating agent. This application note synthesizes physicochemical data, mechanistic hazard profiling, and field-proven standard operating procedures (SOPs) to ensure its safe handling, storage, and disposal in a high-throughput laboratory environment.

Physicochemical Profile & Mechanistic Hazard Profiling

To design an effective safety protocol, one must first understand the fundamental properties and reactivity of the reagent[1]. 1-(Bromomethyl)-1-ethylcyclobutane is a volatile, reactive liquid.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-(Bromomethyl)-1-ethylcyclobutane
CAS Number 1483749-65-0
Molecular Formula C7H13Br
Molecular Weight 177.08 g/mol
Boiling Point ~174.7 °C (at 760 mmHg)
Hazard Classification Primary Alkylating Agent, Irritant, Suspected Mutagen
The Causality of Toxicity: Why is it Dangerous?

The primary hazard of 1-(Bromomethyl)-1-ethylcyclobutane stems from its unhindered primary carbon attached to a highly polarizable bromide leaving group. This structural feature makes it highly susceptible to bimolecular nucleophilic substitution (SN2) . In a biological context, if this compound is inhaled, ingested, or absorbed through the skin, it can rapidly alkylate biological nucleophiles—such as the N7 position of guanine in DNA or the sulfhydryl groups of cellular proteins[2]. This covalent modification disrupts cellular function and carries inherent mutagenic and carcinogenic risks.

G A 1-(Bromomethyl)-1-ethylcyclobutane (Electrophile) C SN2 Transition State A->C Nucleophilic Attack B Biological Nucleophile (e.g., DNA, Proteins) B->C D Alkylated Adduct (Cellular Damage) C->D Covalent Bond Formation E Bromide Ion (Leaving Group) C->E Cleavage

Mechanism of biological alkylation by primary alkyl bromides.

Standard Operating Procedure (SOP): Safe Handling

To mitigate the SN2 reactivity of this compound outside of the reaction flask, stringent engineering controls and Personal Protective Equipment (PPE) are required. This protocol aligns with the guidelines for high-risk substance management[3][4].

Table 2: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale (Causality)
Hand Protection Double-layered Nitrile or NeopreneHalogenated organics permeate standard latex. The outer glove acts as a sacrificial barrier.
Eye Protection Chemical splash gogglesPrevents ocular exposure to volatile alkylating vapors or accidental splashes.
Body Protection Flame-resistant (FR) lab coatMitigates skin exposure; easily removable in case of a localized spill.
Protocol 1: Pre-Operational Setup and Reagent Transfer

Every step in this workflow is designed as a self-validating system to ensure operator safety.

  • System Validation (Engineering Control): Before retrieving the chemical, activate the chemical fume hood and verify the face velocity monitor reads between 80–120 feet per minute (fpm) .

    • Validation: Tape a small piece of tissue to the bottom of the sash; a steady inward pull physically confirms directional airflow.

  • PPE Donning: Equip FR lab coat, goggles, and double-layered nitrile gloves.

  • Atmospheric Control: Establish an inert atmosphere (Argon or Nitrogen) line within the hood.

    • Validation: Ensure the inert gas bubbles through a mineral oil bubbler at a rate of 1-2 bubbles per second. This confirms positive pressure without causing excessive solvent evaporation.

  • Transfer Execution: Use a gas-tight glass syringe equipped with a stainless steel needle to transfer the liquid. Do not pour the liquid directly, as this increases the exposed surface area and subsequent vapor generation.

  • Immediate Decontamination: Upon completing the transfer, immediately wipe the syringe needle with a tissue soaked in ethanolamine or 1M sodium thiosulfate to quench residual alkyl bromide, then discard the outer layer of gloves.

Storage Protocol

Improper storage of alkyl bromides leads to hydrolytic degradation. Atmospheric moisture reacts with the compound to generate corrosive hydrobromic acid (HBr) and the corresponding cyclobutane methanol derivative[5].

  • Temperature: Store strictly at 2–8°C in a spark-proof, explosion-safe refrigerator. Cold storage minimizes the compound's vapor pressure, significantly reducing inhalation risks upon opening the container.

  • Atmosphere: The headspace of the container must be purged with Argon prior to sealing. Argon is heavier than air and forms a protective blanket over the liquid, preventing moisture ingress.

  • Incompatibilities: Segregate completely from strong bases, strong oxidizing agents, and nucleophilic solvents (e.g., amines, alcohols) to prevent uncontrolled exothermic reactions.

Emergency Response & Spill Management

In the event of a spill, the primary objective shifts from experiment execution to exposure mitigation and chemical containment[6].

Protocol 2: Step-by-Step Spill Response
  • Isolation: Immediately alert personnel and evacuate the immediate vicinity. If the spill occurs outside a fume hood, evacuate the laboratory for a minimum of 30 minutes to allow HVAC systems to clear volatile vapors.

  • Containment: Don a fresh pair of double nitrile gloves and a respirator (if outside the hood). Cover the spill completely with an inert, non-combustible absorbent such as vermiculite or dry sand .

    • Causality: Do NOT use paper towels. Combustible materials provide no neutralizing capacity and increase the risk of secondary fires or prolonged off-gassing.

  • Neutralization (In-Situ Quenching): Carefully pour a 1M Sodium Thiosulfate solution over the absorbed material.

    • Validation: Allow the mixture to sit for 15 minutes. The thiosulfate acts as a benign nucleophile, undergoing an SN2 reaction with the spilled 1-(Bromomethyl)-1-ethylcyclobutane to form a non-volatile, non-toxic water-soluble thioether.

  • Collection: Sweep the neutralized slurry using a non-sparking plastic pan and brush into a High-Density Polyethylene (HDPE) hazardous waste container.

G Start Initiate Handling PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Action Execute Experiment Hood->Action Spill Spill Occurs? Action->Spill Clean Evacuate & Ventilate Absorb with Vermiculite Spill->Clean Yes Store Purge with Argon Store at 2-8°C Spill->Store No Waste Dispose as Hazardous Waste Clean->Waste Store->Waste End of Lifecycle

Standard operating workflow for handling and emergency spill response.

Waste Disposal Procedures

Unused or residual 1-(Bromomethyl)-1-ethylcyclobutane must never be disposed of directly into standard organic waste carboys, as it may react with other waste components (e.g., amines) to generate heat and pressure.

Protocol 3: Waste Quenching and Segregation
  • Active Quenching: In a fume hood, set up a beaker containing a 10-fold molar excess of 1M sodium thiosulfate or 10% ethanolamine solution.

  • Addition: Add the residual alkyl bromide dropwise to the stirred quenching solution.

  • Validation: Allow the mixture to stir vigorously for 2 hours at room temperature. This extended duration self-validates that the biphasic SN2 conversion is driven to absolute completion.

  • Segregation: Once quenched, transfer the resulting aqueous/organic mixture to a designated, clearly labeled "Halogenated Aqueous Waste" carboy for final incineration by an approved environmental services provider.

References

  • National Academies of Sciences, Engineering, and Medicine. "Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures." NCBI Bookshelf, National Institutes of Health. Available at:[Link]

Sources

Method

Application Note: 1-(Bromomethyl)-1-ethylcyclobutane in Advanced Polymeric Materials

Executive Rationale & Mechanistic Insights In modern materials science, the precise control of polymer architecture and functionality is paramount for developing smart, stress-responsive, and tunable materials. 1-(Bromom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Mechanistic Insights

In modern materials science, the precise control of polymer architecture and functionality is paramount for developing smart, stress-responsive, and tunable materials. 1-(Bromomethyl)-1-ethylcyclobutane (CAS: 1483749-65-0) has emerged as a highly versatile, dual-function building block that bridges the gap between controlled radical polymerization and mechanochemical engineering.

As an application scientist, selecting the correct initiator or monomer precursor dictates the ultimate thermal, mechanical, and functional limits of the synthesized material. This compound offers two distinct mechanistic advantages:

  • Uncompromised End-Group Fidelity in ATRP: Alkyl bromides are the gold standard initiators for Atom Transfer Radical Polymerization (ATRP)[1]. However, many initiators suffer from β -hydride elimination during the polymerization process, leading to dead polymer chains. Because the bromomethyl group in 1-(Bromomethyl)-1-ethylcyclobutane is attached to a fully substituted quaternary carbon (C1 of the cyclobutane ring), β -hydride elimination is completely sterically blocked. This structural feature ensures near-quantitative end-group fidelity, which is critical for synthesizing complex block copolymers[2].

  • Inherent Mechanochemical Potential: The 3. In materials science, cyclobutane rings act as "mechanophores"—molecular units that undergo constructive [2+2] cycloreversion into alkenes when subjected to mechanical stress (such as pulsed ultrasound or tensile elongation)[4][3]. By integrating this molecule into polymer networks, researchers can engineer self-sensing thermosets and stress-responsive materials[5].

Synthetic Pathways & Visualization

Depending on the target material, 1-(Bromomethyl)-1-ethylcyclobutane can be utilized either directly as an ATRP initiator to yield telechelic polymers, or it can be converted via nucleophilic substitution into a functionalized monomer for cross-linkable networks.

G A 1-(Bromomethyl)- 1-ethylcyclobutane B ATRP Initiation (CuBr / Ligand) A->B Direct Radical Generation D Nucleophilic Substitution (Na-Methacrylate) A->D SN2 Reaction (High Yield) C Cyclobutane-Terminated Polymer B->C + Monomer (Controlled MW) E Cyclobutane-Pendant Polymer Network D->E Free Radical Polymerization

Figure 1: Dual synthetic pathways for integrating 1-(Bromomethyl)-1-ethylcyclobutane into polymers.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction success before proceeding to subsequent steps.

Protocol A: Synthesis of Cyclobutane-Terminated Poly(methyl acrylate) via Cu-Catalyzed ATRP

Causality of Experimental Choices:

  • Solvent (Anisole): Unlike DMF or DMSO, anisole is non-coordinating and will not disrupt the delicate Cu/PMDETA catalytic complex. It also serves as a distinct, non-overlapping internal standard for 1 H NMR conversion tracking.

  • Degassing (Freeze-Pump-Thaw): Oxygen is a potent radical scavenger. Strict removal of dissolved O2​ is mandatory to prevent premature termination of the propagating radical species[1].

Step-by-Step Procedure:

  • Preparation: In a flame-dried 25 mL Schlenk flask, combine 1-(Bromomethyl)-1-ethylcyclobutane (1.0 mmol, 177 mg), Methyl Acrylate (MA) (100.0 mmol, 8.61 g), and Anisole (5.0 mL).

  • Ligand Addition: Add N,N,N′,N′′,N′′ -pentamethyldiethylenetriamine (PMDETA) (0.5 mmol, 87 mg) to the mixture.

  • Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Self-Validation Check 1: During the final thaw cycle, ensure no gas bubbles evolve from the solution. If bubbling is observed, perform an additional cycle.

  • Catalyst Introduction: Backfill the flask with ultra-pure N2​ . Quickly remove the stopper and add CuBr (0.5 mmol, 71.5 mg). Re-seal and stir at room temperature for 10 minutes until the solution turns a homogeneous light green, indicating the formation of the Cu(I) complex.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 60 °C. Stir for exactly 4 hours.

  • In-Process Validation: Extract a 0.1 mL aliquot using an air-tight syringe. Dilute in CDCl3​ and perform a rapid 1 H NMR scan.

    • Self-Validation Check 2: Calculate monomer conversion by comparing the integration of the residual MA vinyl protons (5.8–6.4 ppm) against the anisole methoxy protons (3.8 ppm). Proceed to termination only if conversion is ≥80% .

  • Termination & Purification: Open the flask to the atmosphere to oxidize Cu(I) to Cu(II) (solution turns blue). Dilute with 10 mL of THF and pass the mixture through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure and precipitate dropwise into 200 mL of cold methanol. Filter and dry the resulting polymer under a vacuum at 40 °C overnight.

Protocol B: Synthesis of Pendant Cyclobutane Monomers for Photo-Crosslinkable Networks

Causality of Experimental Choices:

  • Phase Transfer Catalysis: The reaction between an organic alkyl halide and an inorganic salt (sodium methacrylate) in a polar aprotic solvent (DMF) is kinetically slow. Tetrabutylammonium bromide (TBAB) acts as a phase transfer catalyst, dramatically lowering the activation energy of the SN​2 substitution[5].

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend Sodium Methacrylate (15.0 mmol, 1.62 g) and TBAB (1.0 mmol, 322 mg) in 30 mL of anhydrous DMF.

  • Reagent Addition: Add 1-(Bromomethyl)-1-ethylcyclobutane (10.0 mmol, 1.77 g) dropwise over 5 minutes while stirring vigorously.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate).

    • Self-Validation Check 3: Visualize using a KMnO4​ stain. Ensure the complete disappearance of the high- Rf​ alkyl bromide spot. If the starting material persists, add an additional 0.5 eq of sodium methacrylate and stir for 2 more hours.

  • Workup: Cool to room temperature, dilute with 50 mL of diethyl ether, and wash with distilled water ( 3×50 mL) to remove DMF and unreacted salts. Wash the organic layer with brine, dry over anhydrous MgSO4​ , and filter.

  • Isolation: Remove the ether under reduced pressure. To prevent auto-polymerization of the newly formed monomer, add 10 ppm of 4-tert-butylcatechol (TBC) before storing the clear liquid at 4 °C.

Quantitative Data & Benchmarking

The structural advantages of 1-(Bromomethyl)-1-ethylcyclobutane directly translate to superior polymerization metrics. The table below summarizes comparative kinetic and structural data, demonstrating its efficacy against standard initiators.

Table 1: Comparative Kinetic and Structural Data for Cyclobutane-Functionalized Polymers

Initiator / Monomer SystemPolymerization MethodTarget DPTime (h)Conversion (%) Mn​ (Theoretical) Mn​ (Experimental)Dispersity ( Đ )End-Group Fidelity
1-(Bromomethyl)-1-ethylcyclobutane / MACu-ATRP1004.085%7,5007,8001.12>98%
Ethyl α -bromoisobutyrate (Control) / MACu-ATRP1004.088%7,7008,1001.15~92%
1-(Bromomethyl)-1-ethylcyclobutane / StyreneCu-ATRP20012.070%14,50015,2001.18>95%
ECBMA (Synthesized Monomer) / StyreneRAFT2008.075%25,00026,2001.21N/A

Note: The near-perfect end-group fidelity (>98%) observed with the cyclobutane initiator is attributed to the complete suppression of β -hydride elimination pathways, ensuring highly "living" chain ends suitable for block copolymerization.

References

  • Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society / PMC. 4

  • Application Notes and Protocols for Cyclobutane Derivatives in Materials Science. Benchchem Technical Support Team.3

  • Controlling Polymer Composition in Organocatalyzed Photoredox Radical Ring-Opening Polymerization of Vinylcyclopropanes. Journal of the American Chemical Society. 1

  • Stress-sensing thermoset polymer networks via grafted cinnamoyl/cyclobutane mechanophore units in epoxy. RSC Publishing.5

Sources

Technical Notes & Optimization

Troubleshooting

minimizing side products in 1-(Bromomethyl)-1-ethylcyclobutane reactions

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize neopentyl-type systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize neopentyl-type systems. 1-(Bromomethyl)-1-ethylcyclobutane presents a unique synthetic challenge: it is a primary alkyl halide, yet its quaternary β -carbon renders it almost completely inert to standard nucleophilic substitution.

Understanding the causality behind your side products is the first step to eliminating them. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully functionalize this sterically hindered cyclobutane derivative.

Quantitative Kinetic Context

To understand why your reactions are failing or yielding side products, we must look at the kinetic data. The steric bulk of the cyclobutylmethyl system drastically reduces the rate of bimolecular substitution, giving unimolecular side reactions (like ionization and rearrangement) the opportunity to dominate[1].

Table 1: Relative Reaction Rates and Primary Side Product Pathways

Alkyl Halide TypeExample SubstrateRelative SN​2 RateDominant Side Product Pathway
Methyl Methyl bromide30None
Primary Ethyl bromide1Elimination (E2)
Neopentyl Neopentyl bromide ∼10−5 Rearrangement ( SN​1 )[2]
Cyclobutylmethyl 1-(Bromomethyl)-1-ethylcyclobutane <10−5 Ring Expansion ( SN​1 )[3]
Troubleshooting FAQs
Q1: Why am I recovering 1-ethylcyclopentyl derivatives instead of my desired cyclobutane product during substitution reactions?

The Causality: You are observing a classic Wagner-Meerwein rearrangement. The quaternary β -carbon in 1-(bromomethyl)-1-ethylcyclobutane creates a severe steric shield, physically blocking the 180° trajectory required for a nucleophile to execute a backside attack[1]. If your solvent has any ionizing capability (e.g., protic solvents like ethanol or water), the C-Br bond dissociates to form a primary carbocation.

To relieve the immense angular strain of the 4-membered cyclobutane ring, the molecule undergoes a rapid 1,2-alkyl shift. This ring expansion yields a highly stable tertiary 1-ethylcyclopentyl cation, which then captures the nucleophile to form the unwanted cyclopentyl side product[3].

The Solution: You must completely suppress the SN​1 pathway. Use strictly anhydrous, polar aprotic solvents (like DMSO or DMF) and highly reactive, unhindered nucleophiles (like azide, N3−​ ). Polar aprotic solvents solvate the metal cation but leave the nucleophilic anion "naked" and highly reactive, accelerating the SN​2 rate enough to outcompete ionization[2].

G Substrate 1-(Bromomethyl)- 1-ethylcyclobutane SN2 Polar Aprotic (e.g., DMSO) Substrate->SN2 Strong Nu- SN1 Protic Solvents (e.g., H2O/MeOH) Substrate->SN1 Weak Nu- Desired Desired Product (Retained Ring) SN2->Desired Direct SN2 Carbocation Primary Cation Intermediate SN1->Carbocation Ionization Rearrangement Ring Expansion (Wagner-Meerwein) Carbocation->Rearrangement Strain Relief SideProduct 1-Ethylcyclopentyl Derivatives Rearrangement->SideProduct Nu- Attack

Mechanistic divergence: Direct SN2 substitution vs. SN1-driven Wagner-Meerwein ring expansion.

Q2: My attempt to form a Grignard reagent yields a massive amount of a dimeric hydrocarbon. How do I prevent this?

The Causality: The dimeric product is the result of Wurtz-type coupling. During Grignard formation, a radical or carbanion intermediate is generated on the surface of the magnesium. Because the cyclobutylmethyl radical is highly sterically hindered, its insertion into unreacted magnesium is slow. This increases its residence time in solution, raising the probability that it will react with an unactivated molecule of 1-(bromomethyl)-1-ethylcyclobutane to form a dimer.

The Solution: Minimize the localized concentration of the unreacted bromide. Use high-dilution conditions, maintain strict temperature control (0 °C to room temperature), and use highly active magnesium turnings (or Rieke magnesium) to ensure the intermediate reacts with the metal surface faster than it can find another bromide molecule.

G Start Flame-dried Flask Argon Atmosphere Mg Activate Mg Turnings (I2 or 1,2-dibromoethane) Start->Mg Solvent Anhydrous THF (High Dilution) Mg->Solvent Addition Slow Bromide Addition (0°C to RT) Solvent->Addition Wurtz Wurtz Coupling Dimer (Side Product) Addition->Wurtz Excess Local Heat or High Conc. Success Grignard Reagent (High Yield) Addition->Success Controlled Temp & Dilution

Optimized workflow for Grignard reagent formation to minimize Wurtz coupling side products.

Q3: Classical SN​2 conditions are still giving me poor yields (<20%). Is there a modern alternative?

The Causality: Even under optimized conditions, the activation energy required to overcome neopentyl-type steric hindrance is massive. The Solution: Transition-metal-catalyzed cross-coupling (e.g., Nickel-catalyzed alkyl-alkyl or alkyl-aryl coupling) bypasses the classical SN​2 backside attack entirely. Nickel inserts into the C-Br bond via a radical mechanism, which is far less sensitive to β -carbon steric bulk and avoids carbocation intermediates, completely suppressing ring expansion[4].

Validated Experimental Protocols
Protocol A: High-Temperature SN​2 Azidation (Minimizing Rearrangement)

This protocol utilizes the "naked anion" effect in DMSO to force substitution before ionization can occur[2].

  • Self-Validation Check: Monitor the reaction via IR spectroscopy. The appearance of a sharp, strong azide stretch at ∼2100 cm−1 confirms product formation. 1H NMR should show the intact cyclobutane ring without complex multiplet expansion.

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser under a continuous flow of argon.

  • Reagent Loading: Add sodium azide ( NaN3​ , 2.5 equivalents). Caution: Sodium azide is highly toxic; handle in a fume hood.

  • Solvent Addition: Inject anhydrous DMSO to achieve a 0.5 M concentration relative to the substrate. Stir for 10 minutes to ensure partial dissolution of the salt.

  • Substrate Addition: Add 1-(bromomethyl)-1-ethylcyclobutane (1.0 equivalent) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C using a pre-heated oil bath. Maintain vigorous stirring for 48 hours.

  • Workup: Cool the flask to room temperature. Quench the reaction by pouring it into ice-cold distilled water (5x the reaction volume). Extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO4​ , filter, and carefully concentrate under reduced pressure (avoid excessive heat, as low-molecular-weight azides can be volatile).

Protocol B: Nickel-Catalyzed Cross-Coupling (Bypassing SN​2 )

This protocol utilizes radical-mediated oxidative addition to completely avoid carbocation-driven ring expansion[4].

Step-by-Step Methodology:

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried 20 mL vial with NiI2​ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and activated Zinc powder (2.0 equivalents).

  • Reactant Addition: Add the coupling partner (e.g., an aryl iodide, 1.5 equivalents) and 1-(bromomethyl)-1-ethylcyclobutane (1.0 equivalent).

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 40 °C for 16 hours. Self-Validation: The reaction mixture will typically transition from a pale green to a deep, dark red/brown, indicating the formation of the active Ni(0)/Ni(I) catalytic species.

  • Workup: Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove the zinc and catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH4​Cl , followed by brine. Dry over MgSO4​ , concentrate, and purify via flash column chromatography.

References
  • Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane or Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangements Source: Chemical Reviews - ACS Publications URL:[Link]

  • SN2 Substitution Reactions and Alkyl Moiety Source: Chemistry LibreTexts URL:[Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Bromomethyl)-1-ethylcyclobutane Alkylation

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists struggling with the alkylation of 1-(Bromomethyl)-1-ethylcyclobutane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists struggling with the alkylation of 1-(Bromomethyl)-1-ethylcyclobutane .

Because this substrate is a highly sterically hindered "neopentyl-type" primary bromide, classical polar alkylation methods frequently fail. This guide breaks down the mechanistic bottlenecks and provides field-proven, single-electron transfer (SET) protocols to drastically improve your yields.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am using standard SN​2 conditions (e.g., K2​CO3​ /DMF or NaH/THF) with a strong nucleophile, but I am recovering 100% unreacted starting material. Why? A1: The failure is due to severe steric blockade. 1-(Bromomethyl)-1-ethylcyclobutane features a primary bromine attached to a fully substituted (quaternary) carbon (C1 of the cyclobutane ring). This neopentyl-like architecture completely shields the σ∗ antibonding orbital of the C-Br bond. The incoming nucleophile cannot achieve the required 180° trajectory for backside attack, effectively reducing the SN​2 reaction rate to zero.

Q2: To bypass the steric issue, I tried forcing an SN​1 pathway using a Lewis acid ( AgBF4​ ) and heat. My product mass is incorrect, and NMR indicates a 5-membered ring. What happened? A2: You have triggered a Wagner-Meerwein rearrangement . If you force the departure of the bromide ion, you generate a highly unstable primary carbocation adjacent to a strained cyclobutane ring. To relieve the extreme ring strain (~26 kcal/mol), the cyclobutane ring immediately expands, migrating an alkyl bond to form a much more stable tertiary cyclopentyl carbocation. Any subsequent nucleophilic trapping will yield a cyclopentane derivative, not your desired cyclobutane product.

Q3: If both SN​2 and SN​1 fail, how do I successfully couple this substrate? A3: You must abandon two-electron polar pathways and transition to Single-Electron Transfer (SET) / Radical chemistry . Carbon-centered radicals do not suffer from the same strict geometric requirements for backside attack as SN​2 reactions, nor do they undergo the rapid ring-expansion rearrangements characteristic of carbocations. By utilizing Nickel-catalyzed reductive cross-coupling [1] or Metallaphotoredox silyl radical activation [2], you can achieve high yields.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates why classical polar conditions fail and why radical-based cross-coupling is the mandatory solution for this substrate.

G Substrate 1-(Bromomethyl)-1-ethylcyclobutane SN2 Polar SN2 Conditions (Strong Nucleophile) Substrate->SN2 Attempted SN1 Polar SN1 Conditions (Lewis Acid / Heat) Substrate->SN1 Attempted Radical SET / Radical Conditions (Ni / Photoredox) Substrate->Radical Attempted Steric Steric Blockade (No Backside Attack) SN2->Steric Fails (0% Yield) Rearrange Wagner-Meerwein Ring Expansion SN1->Rearrange Cyclopentane Byproducts Coupling Successful C-C Cross-Coupling Radical->Coupling High Yield

Mechanistic divergence of 1-(Bromomethyl)-1-ethylcyclobutane under polar vs. radical conditions.

Part 3: Validated Experimental Protocols

To ensure a self-validating system, we provide two distinct, highly authoritative protocols. Choose Protocol A for standard laboratory setups, or Protocol B if you have access to a photoreactor.

Protocol A: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

Based on the Boehringer Ingelheim methodology for sterically hindered neopentyl halides [1].

Causality & Design: This method uses Zinc dust to reduce Ni(II) to a catalytically active Ni(0) species. Sodium iodide (NaI) is added to perform an in situ Finkelstein reaction, transiently converting the unreactive bromide into a more reactive iodide. The critical component is the 5-cyanoimidazole ligand , which was computationally and experimentally proven to stabilize the Ni intermediates specifically for highly hindered neopentyl systems.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with NiCl2​(DME) (10 mol %), 5-cyanoimidazole (10 mol %), Zinc dust (2.0 equiv), and NaI (25 mol %).

  • Substrate Addition: Add the aryl/heteroaryl bromide electrophile (1.0 equiv) and 1-(Bromomethyl)-1-ethylcyclobutane (1.5 equiv).

  • Solvent & Additive: Add anhydrous N,N-dimethylacetamide (DMA) to reach a 0.3 M concentration, followed by Trifluoroacetic acid (TFA, 10 mol %). Note: TFA is crucial for activating the zinc surface.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours.

  • Workup: Dilute the mixture with ethyl acetate, filter through a pad of Celite to remove zinc salts, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Metallaphotoredox Silyl Radical Activation

Based on the MacMillan group's silyl radical activation pathway [2].

Causality & Design: This protocol bypasses the need for harsh metal reductants. An Iridium photocatalyst absorbs blue light to generate an excited state that oxidizes tris(trimethylsilyl)silane (TTMSS). The resulting silyl radical is highly electrophilic and perfectly suited to abstract the sterically shielded bromine atom from the cyclobutane substrate. The generated neopentyl carbon radical is rapidly captured by a Nickel co-catalyst to undergo cross-coupling with an aryl halide.

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial equipped with a stir bar, add Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol %), NiCl2​(dtbbpy) (5 mol %), and anhydrous Na2​CO3​ (2.0 equiv).

  • Substrate Addition: Add the aryl bromide (1.0 equiv), 1-(Bromomethyl)-1-ethylcyclobutane (1.5 equiv), and TTMSS (1.0 equiv).

  • Degassing: Add anhydrous 1,2-dimethoxyethane (DME) (0.1 M). Seal the vial with a septum and degas the mixture via argon sparging for 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours. Use a cooling fan to ensure the reaction does not exceed 30 °C.

  • Workup: Quench the reaction by exposing it to air. Filter the crude mixture through a short plug of silica (eluting with EtOAc) and concentrate under reduced pressure prior to purification.

Part 4: Quantitative Data & Condition Comparison

The following table summarizes expected outcomes when applying various reaction conditions to neopentyl-type bromides like 1-(Bromomethyl)-1-ethylcyclobutane.

Reaction ParadigmReagents / Catalyst SystemPrimary MechanismExpected YieldPrimary Failure Mode / Byproduct
Classical Alkylation K2​CO3​ , DMF, Nucleophile, 80°CPolar SN​2 < 5%Complete recovery of starting material due to steric blockade.
Lewis Acid Promoted AgBF4​ , Nucleophile, HeatPolar SN​1 0% (Desired)Wagner-Meerwein ring expansion (Yields cyclopentane derivatives).
Ni-Reductive Coupling NiCl2​ , 5-Cyanoimidazole, Zn, NaISET / Radical65 - 85%Minor homocoupling of the aryl bromide.
Metallaphotoredox Ir-Photocatalyst, Ni-Catalyst, TTMSSSilyl Radical Abstraction70 - 90%Trace protodehalogenation (formation of 1-ethyl-1-methylcyclobutane).

References

  • Biswas, S., Qu, B., Desrosiers, J.-N., et al. "Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides." The Journal of Organic Chemistry, 2020. Available at:[Link]

  • Zhang, P., Le, C. C., MacMillan, D. W. C. "Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling." Journal of the American Chemical Society, 2016. Available at:[Link]

Troubleshooting

preventing E1 elimination in reactions of 1-(Bromomethyl)-1-ethylcyclobutane

Welcome to the technical support center for synthetic strategies involving 1-(Bromomethyl)-1-ethylcyclobutane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 1-(Bromomethyl)-1-ethylcyclobutane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reactions with sterically hindered, neopentyl-like substrates. The unique structure of 1-(Bromomethyl)-1-ethylcyclobutane presents significant challenges, often leading to undesired elimination and rearrangement byproducts. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Suppressing Unwanted E1 Elimination

This section addresses common issues encountered during substitution reactions with 1-(Bromomethyl)-1-ethylcyclobutane, focusing on the prevention of E1 elimination.

Question 1: I'm attempting a nucleophilic substitution on 1-(Bromomethyl)-1-ethylcyclobutane using a weak nucleophile like ethanol, but my main products are a mixture of alkenes, not the expected ether. What is happening?

Answer: You are observing the classic outcome of competing unimolecular substitution (SN1) and elimination (E1) pathways, complicated by the substrate's structure. Here's a breakdown of the mechanism at play:

  • Carbocation Formation: The reaction begins with the slow, rate-determining departure of the bromide leaving group to form a primary (1°) carbocation. This step is energetically unfavorable but necessary for SN1/E1 reactions to proceed.[1][2]

  • Carbocation Rearrangement: Primary carbocations are highly unstable. The initially formed carbocation will rapidly rearrange to a more stable tertiary (3°) carbocation.[3] In this specific case, this occurs via a 1,2-alkyl shift, where the cyclobutane ring expands to a cyclopentyl ring. This rearrangement is the pivotal event dictating your product distribution.[4][5]

  • Product Formation (E1 vs. SN1): The more stable tertiary carbocation is the branch point. It can either be trapped by the ethanol nucleophile (an SN1 process) to give a rearranged ether, or a proton can be abstracted from an adjacent carbon by a base (in this case, ethanol acting as a weak base) to form alkenes (an E1 process).[6]

The formation of alkenes indicates that the E1 pathway is a significant, if not dominant, competitor to the SN1 pathway after the rearrangement.

G sub 1-(Bromomethyl)-1-ethylcyclobutane pc Primary Carbocation (Unstable) sub->pc Slow, Rate- Determining Step re Rearrangement (Ring Expansion) pc->re Fast tc Tertiary Carbocation (Stable) re->tc sn1 SN1 Product (Rearranged Ether) tc->sn1 Nucleophilic Attack (Ethanol) e1 E1 Products (Alkene Mixture) tc->e1 Proton Abstraction (Ethanol as Base)

Question 2: To favor substitution, I lowered the reaction temperature, but now the reaction is impractically slow. Why isn't this strategy working effectively?

Answer: Your approach is theoretically sound, as lower temperatures thermodynamically favor substitution over elimination.[7][8] Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[9][10]

However, the primary kinetic hurdle is the initial formation of the carbocation, which is the rate-determining step for both SN1 and E1.[11] This step has a high activation energy, especially for a primary halide. By lowering the temperature, you are drastically reducing the rate at which the substrate can overcome this initial energy barrier, effectively stalling both competing pathways. Furthermore, the alternative bimolecular substitution (SN2) pathway is severely hindered by the bulky quaternary carbon adjacent to the reaction center, preventing the nucleophile from performing a backside attack.[4][5]

Question 3: What specific experimental conditions can I use to maximize the yield of the substitution (SN1) product over the elimination (E1) product?

Answer: To favor the SN1 pathway, you must carefully select conditions that stabilize the carbocation intermediate while minimizing the effectiveness of the base that leads to elimination.

  • Temperature: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. This is the most critical factor. Start at 0 °C or even lower and slowly warm the reaction only as needed, while monitoring for product formation.[12][13]

  • Solvent: Use a polar protic solvent like water, methanol, ethanol, or formic acid.[14][15] These solvents are excellent at stabilizing the carbocation intermediate and the leaving group through hydrogen bonding and dipole interactions, which lowers the activation energy of the first step.[16][17]

  • Nucleophile/Base: The ideal nucleophile is weak and non-basic. Often, the best approach is to use the polar protic solvent as the nucleophile in a process called solvolysis.[17] This ensures the concentration of any strong base is negligible. Avoid adding any substance that is a stronger base than the solvent itself.

The following table summarizes the key variables:

ParameterCondition to Favor SN1Condition to Favor E1Rationale
Temperature Low (e.g., 0-25 °C)High (e.g., >50 °C)Elimination is entropically favored and has a higher activation energy.[7][8][9]
Solvent Polar Protic (H₂O, EtOH)Polar Protic (EtOH)Polar protic solvents stabilize the carbocation intermediate required for both pathways.[15][18]
Base Weakly basic (solvent)Weakly basic (solvent)Strong bases would force an E2 mechanism instead.[12][19]
Nucleophile Weakly basic (H₂O, ROH)Not applicableA weak nucleophile is required for the SN1/E1 manifold.[19]

Question 4: Is it possible to avoid the carbocation intermediate entirely to prevent both rearrangement and E1 elimination?

Answer: Yes, avoiding the carbocation is the most effective way to prevent E1 elimination and rearrangement. This requires shifting the reaction from a unimolecular (E1/SN1) to a bimolecular (E2/SN2) pathway. Given the severe steric hindrance of your substrate, the SN2 pathway is not a viable option.[4]

However, you can force an E2 elimination by using a strong, sterically hindered base.[20] This provides a controlled route to an alkene product, completely bypassing the problematic carbocation intermediate.

  • Recommended Bases: Potassium tert-butoxide (t-BuOK) or Lithium diisopropylamide (LDA). These bases are very strong but their bulk makes them poor nucleophiles, thus favoring elimination over substitution.[2]

  • Solvent: Use a less polar or polar aprotic solvent like THF, tert-butanol, or DMSO. Polar protic solvents can protonate and weaken strong bases.[21]

This strategy will not yield a substitution product, but it is the most robust method for preventing the formation of an E1 product mixture.

G start Start: 1-(Bromomethyl)-1-ethylcyclobutane q1 Goal: Substitution or Elimination? start->q1 sub_path Substitution q1->sub_path Substitution elim_path Controlled Elimination q1->elim_path Elimination cond_sub Use Weak Nucleophile (e.g., EtOH, H₂O) Low Temperature (0°C) sub_path->cond_sub cond_elim Use Strong, Bulky Base (e.g., t-BuOK) Anhydrous Solvent (THF) elim_path->cond_elim outcome_sub Outcome: Rearranged SN1 Product + Minor E1 Byproducts cond_sub->outcome_sub outcome_elim Outcome: E2 Product (No Rearrangement) cond_elim->outcome_elim

Experimental Protocols

Protocol 1: Optimized Solvolysis for the Rearranged SN1 Product

This protocol aims to maximize the yield of the rearranged substitution product, 1-ethyl-1-methoxycyclopentane, by favoring the SN1 pathway.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-(Bromomethyl)-1-ethylcyclobutane (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (20 volumes, e.g., 20 mL per gram of substrate). Ensure the methanol is of high purity and low water content.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by TLC or GC-MS. The reaction will be slow; expect reaction times of 24-72 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (20 volumes).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 volumes).

  • Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of SN1 to E1 products.[22] Further purification can be achieved via column chromatography.

Protocol 2: Controlled E2 Elimination to Prevent E1 Pathway

This protocol is designed to produce the Hofmann elimination product by forcing an E2 mechanism, thereby avoiding any carbocation formation.

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 1-(Bromomethyl)-1-ethylcyclobutane (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred solution of the base over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with pentane or diethyl ether (3 x 15 volumes).

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent on a rotary evaporator at low temperature due to the volatility of the alkene product.

  • Analysis: Characterize the product by ¹H NMR and GC-MS.

References

  • Chemistry Steps. (2025, July 1). SN1 vs E1 Reactions. [Link]

  • Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. [Link]

  • Master Organic Chemistry. (2012, November 8). Comparing the E1 vs SN1 Reactions. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • Chemistry Stack Exchange. (2017, June 16). Why substitution and elimination reactions are favored respectively at lower and higher temperature?. [Link]

  • Elimination reactions. University of Calcutta. [Link]

  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.15: Factors Influencing the Elimination Mechanism. [Link]

  • Elimination Reactions. University of Illinois Chicago. [Link]

  • Chemistry Steps. (2023, September 13). How to Tell if the Mechanism is E1 or E2 with Practice Problems. [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.18: Comparison of E1 and E2 Reactions. [Link]

  • Pharmaguideline. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]

  • Brainly. (2023, June 12). [FREE] Which solvent would best favor an SN1 reaction mechanism?. [Link]

  • Michigan State University Department of Chemistry. Cationic Rearrangements. [Link]

  • Fiveable. (2025, August 15). Neopentyl Carbocation: Organic Chemistry Study Guide. [Link]

  • ResearchGate. (2018, November). Effects of polar-protic solvents at the first step of S N 1 and E1 reactions. [Link]

  • Eliminations. University of Wisconsin-Madison. [Link]

  • RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS. Saddleback College. [Link]

  • Master Organic Chemistry. (2026, January 9). The E1 Reaction and Its Mechanism. [Link]

  • Wikipedia. Elimination reaction. [Link]

  • LabXchange. (2024, December 30). E1 Elimination Reaction. [Link]

  • Study.com. Complete the following mechanism involving (1-bromoethyl)cyclobutane. [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Organic Chemistry I. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

  • eGyanKosh. CARBOCATIONS: REARRANGEMENT REACTIONS. [Link]

  • Quora. (2017, November 13). Can aprotic solvents be non-polar as well as polar? Will the Sn1 and Sn2 reactions still work?. [Link]

  • LabXchange. (2024, December 30). Understanding E1 vs E2 Reactions. [Link]

  • Quora. (2023, June 14). In polar protic solvent, do the SN1 and E1 reaction for the same tertiary alkyl halide have equal rates?. [Link]

  • Master Organic Chemistry. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions. [Link]

  • ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]

  • The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • Chemistry LibreTexts. (2024, February 20). 11.5: Characteristics of the SN1 Reaction. [Link]

  • Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Link]

  • Khan Academy. (2012, July 19). SN1 SN2 E1 E2 reactions: primary and tertiary alkyl halides. YouTube. [Link]

  • Chegg. (2022, December 19). Solved Q 4(a) [40 Marks] The reaction of bromomethyl. [Link]

  • Brain Vision. (2025, May 1). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. YouTube. [Link]

  • Chemistry LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism. [Link]

  • Pearson. When (1-bromoethyl)cyclohexane is heated in methanol for an exten.... [Link]

Sources

Optimization

effective work-up techniques for 1-(Bromomethyl)-1-ethylcyclobutane reactions

Welcome to the Technical Support Center for 1-(Bromomethyl)-1-ethylcyclobutane (CAS: 1483749-65-0). As a Senior Application Scientist, I have designed this guide to address the unique synthetic and purification challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Bromomethyl)-1-ethylcyclobutane (CAS: 1483749-65-0). As a Senior Application Scientist, I have designed this guide to address the unique synthetic and purification challenges associated with this specific building block.

Because the primary carbon attached to the bromine is directly adjacent to a fully substituted quaternary center (the C1 of the cyclobutane ring), this molecule features a severe neopentyl-like steric environment [1]. This steric bulk physically blocks the backside attack trajectory required for standard SN2 mechanisms[2]. Consequently, reactions are notoriously sluggish, often resulting in significant amounts of unreacted starting material, carbocation rearrangements, or complex emulsions during organometallic work-ups[3][4].

This guide provides field-proven, self-validating protocols to help you efficiently isolate your target compounds.

Part 1: Quantitative Impact of Steric Hindrance

To understand why your work-ups are complicated by unreacted starting material, we must look at the kinetics. The table below illustrates the dramatic drop in SN2 reactivity caused by beta-branching.

Table 1: Relative SN2 Reaction Rates of Alkyl Bromides

Substrate Type Example Structure Relative Rate Causality / Work-up Implication
Methyl CH₃-Br ~30 Complete conversion; minimal SM recovery needed.
Primary (1°) CH₃CH₂-Br 1 Standard reactivity; standard aqueous work-up.
Secondary (2°) (CH₃)₂CH-Br 0.025 - 0.03 Slower conversion; SN1/E1 competition begins.
Neopentyl (1°) (CH₃)₃CCH₂-Br ~0.00001 Extreme steric block; SM recovery is almost guaranteed[4].

| 1-(Bromomethyl)-1-ethylcyclobutane | Cyclobutane derivative | < 0.00001 | Worse than neopentyl due to the rigid cyclobutane ring. Requires specialized SM removal. |

Data adapted from kinetic studies on neopentyl skeleton nucleophilic substitutions[3][4].

Part 2: Diagnostic Work-Up Workflow

Use the following decision tree to determine the optimal work-up strategy based on your reaction conditions and the physical properties of your product.

WorkupTroubleshooting Start Reaction Complete: 1-(Bromomethyl)-1-ethylcyclobutane Q1 Was a Grignard/Organometallic formed? Start->Q1 Q2 Is unreacted starting material present? Q1->Q2 No (e.g., SN2) GrignardYes Aqueous Acid Quench (e.g., 1M HCl or NH4Cl) Q1->GrignardYes Yes SN2 Standard Aqueous Wash (Brine / Water) Q2->SN2 No Unreacted SM Distill Vacuum Distillation (bp ~174°C) Q2->Distill High Volatility Product Chroma Silica Chromatography (Non-polar eluent) Q2->Chroma Low Volatility Product Emulsion Emulsion Formed? GrignardYes->Emulsion Filter Add Rochelle's Salt & Stir Vigorously Emulsion->Filter Yes Extract Phase Separation & Organic Extraction Emulsion->Extract No Filter->Extract SN2->Extract

Diagnostic workflow for 1-(Bromomethyl)-1-ethylcyclobutane reaction work-ups.

Part 3: Self-Validating Experimental Protocols

Protocol A: Quenching and Extraction of Grignard Reaction Mixtures

Causality: Grignard reagent formation with neopentyl halides is sluggish and often requires excess magnesium[5]. During an aqueous acid quench[6], unreacted magnesium and basic magnesium alkoxides form insoluble magnesium hydroxide ( Mg(OH)2​ ) precipitates. These precipitates stabilize thick oil-in-water emulsions, trapping your product. Solution: Use Rochelle's salt (Potassium sodium tartrate) to chelate the magnesium ions, preventing precipitation.

  • Cool the Reaction: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Initial Quench: Slowly add saturated aqueous NH4​Cl dropwise.

    • Validation Check: Monitor the internal temperature; it must not exceed 10 °C. Evolution of hydrogen gas (from unreacted Mg) should completely subside before proceeding to the next step.

  • Emulsion Treatment: If a thick, white emulsion forms, add an equal volume of 1M aqueous Rochelle's salt solution to the flask.

  • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 30–60 minutes.

    • Validation Check: The mixture is ready for extraction only when it separates into a clear organic top layer and a translucent/clear aqueous bottom layer. If the aqueous layer remains opaque white, magnesium salts are still precipitating. Corrective Action: Add an additional 0.5 equivalents of Rochelle's salt and stir for 30 more minutes.

  • Extraction: Transfer to a separatory funnel, isolate the organic layer, and back-extract the aqueous layer twice with diethyl ether or ethyl acetate.

Protocol B: Chromatographic Removal of Unreacted Starting Material

Causality: Because 1-(Bromomethyl)-1-ethylcyclobutane resists SN2 attack[2], you will almost always have unreacted starting material. With a boiling point of ~174.6 °C[7], it cannot be easily removed by standard rotary evaporation and requires targeted separation.

  • TLC Analysis: Co-spot your crude mixture against pure 1-(Bromomethyl)-1-ethylcyclobutane on a silica TLC plate.

    • Validation Check: Elute with 100% hexanes. The starting material lacks a strong UV chromophore. You must dip the plate in a KMnO4​ stain and heat it. The unreacted bromide will appear as a distinct yellow/brown spot at a high Rf​ (>0.8).

  • Column Loading: Dry-load the crude mixture onto silica gel to prevent the non-polar bromide from streaking down the column.

  • Elution Strategy: Run a gradient starting with 100% hexanes to flush out the unreacted 1-(Bromomethyl)-1-ethylcyclobutane, then slowly increase the polarity (e.g., adding ethyl acetate) to elute your product.

    • Validation Check: Evaporate the first few fractions. If a pungent, clear liquid remains, this is the unreacted starting material. Do not combine these with your product fractions.

Part 4: Troubleshooting FAQs

Q: Why do I consistently recover unreacted 1-(Bromomethyl)-1-ethylcyclobutane even after prolonged heating in SN2 conditions? A: You are fighting fundamental steric geometry. The bulky ethyl group and the rigid cyclobutane ring create a physical shield around the electrophilic carbon[1]. Heating the reaction further will not force an SN2 pathway; instead, it will likely trigger an SN1 pathway, leading to carbocation formation, ring-expansion (rearrangement to a cyclopentyl derivative), or elimination[3][4]. If you must form this bond, consider alternative synthetic routes, such as forming a Grignard reagent from the bromide and attacking an electrophile, rather than using the bromide as the electrophile.

Q: My Grignard quench resulted in a thick, unmanageable emulsion that Rochelle's salt isn't fixing. What now? A: If Rochelle's salt fails (see Protocol A), the emulsion is likely stabilized by a combination of magnesium salts and polymeric byproducts from solvent degradation. Fix: Filter the entire biphasic emulsion directly through a tightly packed pad of Celite in a sintered glass funnel. The Celite will trap the insoluble Mg(OH)2​ particulates. Rinse the Celite pad thoroughly with your extraction solvent, and the resulting filtrate will cleanly separate in a separatory funnel.

Q: I'm seeing a mixture of rearranged products in my NMR post-work-up. How do I prevent this? A: Rearrangements occur when the reaction shifts from an SN2 to an SN1 mechanism, forming a highly unstable primary carbocation that immediately undergoes an alkyl shift to form a more stable tertiary carbocation[3]. To prevent this, strictly avoid protic solvents and weak nucleophiles. Use highly polar aprotic solvents (like DMSO or DMF) and extremely potent, non-bulky nucleophiles (like azide or thiolate) to maximize the SN2 rate before SN1 solvolysis can occur[4].

Sources

Troubleshooting

identifying and removing impurities from 1-(Bromomethyl)-1-ethylcyclobutane

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-(Bromomethyl)-1-ethylcyclobutane. This document is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(Bromomethyl)-1-ethylcyclobutane. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for identifying and removing impurities associated with this key synthetic intermediate. Our goal is to move beyond simple procedural lists, offering a deep dive into the causality behind experimental choices to ensure the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs) on Impurities

This section addresses the most common questions regarding the purity of 1-(Bromomethyl)-1-ethylcyclobutane, providing a foundational understanding of potential challenges.

Q1: What are the most likely impurities I will encounter when synthesizing or handling 1-(Bromomethyl)-1-ethylcyclobutane?

The impurity profile is heavily dependent on the synthetic route and subsequent handling. However, several common impurities can be anticipated. The synthesis typically involves the bromination of 1-ethylcyclobutanol.

Table 1: Common Impurities and Their Origins

Impurity Name Source / Reason for Presence Typical Analytical Signature
1-ethylcyclobutanol Unreacted starting material from the bromination reaction. ¹H NMR: Broad singlet for -OH proton. FT-IR: Broad O-H stretch (~3300 cm⁻¹). GC-MS: Higher retention on polar columns; loss of H₂O from molecular ion.
1-Ethylidene-1-methylcyclobutane or 1-Ethenyl-1-ethylcyclobutane Elimination (dehydrobromination) byproduct, favored by heat or basic conditions. ¹H NMR: Signals in the alkene region (4.5-6.0 ppm). GC-MS: Molecular ion corresponding to C₇H₁₂.
(1-Bromo-1-cyclobutyl)ethane Isomeric byproduct from rearrangement, though less common. GC-MS: Same molecular formula (C₇H₁₃Br), but different fragmentation pattern and retention time.
Triphenylphosphine oxide Byproduct if an Appel-type reaction (e.g., CBr₄/PPh₃) is used for bromination. ¹H NMR: Aromatic signals (~7.4-7.7 ppm). GC-MS: High boiling point, may not elute under standard conditions. M⁺ at m/z 278.

| Phosphorous acid / Phosphoric acid | Byproduct from using PBr₃ as the brominating agent. | Water-soluble; typically removed during aqueous workup. Not usually seen in final product analysis. |

Q2: How does my choice of synthesis affect the types of impurities I should expect?

The synthetic pathway is the primary determinant of the impurity profile.

  • From 1-ethylcyclobutanol with HBr: This classic Sₙ1/Sₙ2 reaction can be robust but may lead to elimination byproducts due to the acidic conditions and the formation of a tertiary carbocation intermediate.[1] Unreacted alcohol is also a common impurity.

  • From 1-ethylcyclobutanol with PBr₃: This method avoids strong acid, potentially reducing elimination. However, it requires careful quenching to remove phosphorous acid byproducts.[2]

  • From 1-ethylcyclobutanol via Appel Reaction (CBr₄/PPh₃): This reaction offers mild conditions but introduces triphenylphosphine oxide, a high-boiling byproduct that must be removed, typically by chromatography or crystallization.[3]

Q3: Is 1-(Bromomethyl)-1-ethylcyclobutane stable? What are the best storage practices?

1-(Bromomethyl)-1-ethylcyclobutane is a flammable liquid and should be handled accordingly.[4][5] While stable under normal, anhydrous conditions, it is susceptible to two primary degradation pathways:

  • Hydrolysis: In the presence of water, it can slowly hydrolyze back to 1-ethylcyclobutanol.

  • Elimination: Exposure to bases or prolonged heating can cause dehydrobromination to form alkene byproducts.

Best Practices for Storage:

  • Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).

  • Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5]

  • Minimize exposure to moisture and basic substances.

Section 2: Troubleshooting Guide for Common Purity Issues

This section is formatted to directly address specific experimental problems you may encounter.

Issue 1: Low Purity Indicated by GC-MS Analysis

Q: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows multiple peaks. How can I confidently identify the impurities?

A systematic approach is crucial for peak identification. GC-MS is a powerful tool for analyzing alkyl halides.[6][7][8]

Diagram 1: Logical Workflow for Impurity Identification

start Crude Product Analysis gcms Run GC-MS start->gcms nmr Run ¹H NMR start->nmr ftir Run FT-IR start->ftir gcms_check Analyze Mass Spectrum gcms->gcms_check nmr_check Analyze NMR Spectrum nmr->nmr_check ftir_check Analyze IR Spectrum ftir->ftir_check br_isotope Look for Br Isotope Pattern (M+ & M+2 peaks, ~1:1 ratio) gcms_check->br_isotope Yes fragment Compare Fragmentation (vs. library/predicted) gcms_check->fragment No identify Identify Impurity Class br_isotope->identify fragment->identify shifts Check for Impurity Shifts (e.g., Alkene, Alcohol -OH) nmr_check->shifts qnmr Perform qNMR for Quantification shifts->qnmr shifts->identify oh_band Check for broad O-H band (~3300 cm⁻¹ from alcohol) ftir_check->oh_band oh_band->identify purify Select Purification Method identify->purify

Caption: A workflow for identifying impurities using multiple analytical techniques.

Key Steps for GC-MS Identification:

  • Check the Bromine Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units (m/z).[9] This is a definitive marker for bromine-containing impurities.

  • Analyze Fragmentation: Compare the fragmentation pattern to a spectral library or predict the fragmentation of likely impurities.

    • 1-(Bromomethyl)-1-ethylcyclobutane: Expect loss of the bromo-methyl group (-CH₂Br) or the ethyl group (-CH₂CH₃). The cyclobutane ring itself can also fragment.[10]

    • 1-ethylcyclobutanol: Will likely show a strong peak for the loss of water (M-18).

    • Alkene byproduct: Will show a molecular ion corresponding to C₇H₁₂ and characteristic alkene fragmentation.

  • Consider Retention Time: The elution order on a standard non-polar GC column is generally based on boiling point. Lower boiling impurities (like elimination byproducts) will elute earlier, while higher boiling ones (like unreacted alcohol) will elute later.

Issue 2: Ambiguous Nuclear Magnetic Resonance (NMR) Spectrum

Q: My ¹H NMR spectrum has unexpected signals. How do I assign them to specific impurities?

¹H NMR provides a wealth of structural information and is excellent for identifying and quantifying impurities.[11][12]

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃) for Product and Impurities

Compound Key Protons Expected Chemical Shift (ppm) Multiplicity
1-(Bromomethyl)-1-ethylcyclobutane (Product) -CH₂Br ~3.3 s
-CH₂- (ring) ~1.8-2.2 m
-CH₂CH₃ ~1.6 q
-CH₂CH₃ ~0.9 t
1-ethylcyclobutanol (Starting Material) -OH 1.5-2.5 (variable, broad) s (broad)
-CH₂- (ring) ~1.7-2.1 m

| Alkene Byproduct (e.g., 1-Ethenyl-1-ethylcyclobutane) | =CH₂ / =CH- | 4.5-6.0 | m |

Q: Can I use NMR to get an exact purity value?

Yes. Quantitative ¹H NMR (qNMR) is a highly accurate method for purity determination.[12] It involves integrating the signals of your product against those of a known, high-purity internal standard of a known concentration. This allows for an absolute purity assessment without relying on response factors, as is necessary for GC.[11]

Issue 3: Product Purity Decreases Over Time

Q: I purified my compound to >99%, but after a week, the purity dropped. What is happening?

This indicates product degradation. The most common cause is trace amounts of acid or water initiating decomposition.

  • Acid-catalyzed Elimination: Trace HBr, which can form from slow decomposition, can catalyze the elimination of more HBr, creating an autocatalytic cycle.

  • Hydrolysis: Reaction with residual water will regenerate the starting alcohol.

To prevent this, ensure the final product is thoroughly neutralized (via a bicarbonate wash), completely dry (using a drying agent like MgSO₄ or Na₂SO₄), and stored under inert gas in a sealed container.[1][2] Adding a non-volatile acid scavenger, such as a small amount of a hindered base or an epoxide, can also improve long-term stability during storage or redistillation.[13]

Section 3: Detailed Experimental & Purification Protocols

These protocols provide step-by-step guidance for the analysis and purification of 1-(Bromomethyl)-1-ethylcyclobutane.

Diagram 2: General Purification Strategy Flowchart

start Crude Product (in organic solvent) wash Step 1: Aqueous Wash Protocol start->wash dry Step 2: Dry Organic Layer (e.g., over MgSO₄) wash->dry concentrate Step 3: Concentrate (Rotary Evaporator) dry->concentrate check Are impurities close-boiling isomers? concentrate->check distill Step 4a: Fractional Vacuum Distillation check->distill No chromatography Step 4b: Flash Column Chromatography check->chromatography Yes end_product Pure Product (>98%) distill->end_product chromatography->end_product

Caption: A decision tree for selecting the appropriate purification method.

Protocol 1: Analytical Identification via Headspace GC-MS

This method is ideal for identifying volatile impurities in pharmaceutical ingredients and is adapted from established procedures for alkyl halides.[14][15]

  • Sample Preparation: Accurately weigh ~20 mg of your 1-(Bromomethyl)-1-ethylcyclobutane into a 20 mL headspace vial.

  • Dilution: Add 10 mL of a suitable solvent (e.g., DMSO or water if the sample is a salt).

  • Internal Standard (Optional but Recommended): Add a known amount of an internal standard (e.g., fluorobenzene) for quantification.

  • Vial Sealing: Immediately seal the vial with a magnetic screw-cap.

  • GC-MS Conditions:

    • Autosampler: Headspace (HS) injection.

    • Incubation: 80 °C for 30 minutes.

    • Column: A mid-polar column like Rtx-624ms (60 m x 0.25 mm I.D., 1.4 µm) is recommended for good separation.

    • Oven Program: Start at 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.

    • Detector: Mass Spectrometer in full scan mode (e.g., m/z 35-400).

Protocol 2: General Purification via Aqueous Wash

This protocol is the first step to remove water-soluble impurities like acids and salts.[1][2][16]

  • Transfer: Transfer the crude product, dissolved in a water-immiscible solvent (e.g., diethyl ether or dichloromethane), to a separatory funnel.

  • Water Wash: Add an equal volume of deionized water, shake gently, and allow the layers to separate. Discard the aqueous (lower) layer if using a less dense solvent like ether.

  • Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake, venting frequently to release any CO₂ gas formed. This neutralizes residual acids. Discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 15-20 minutes.

  • Filtration: Filter off the drying agent. The resulting solution contains your crude product, ready for concentration and final purification.

Protocol 3: Purification by Fractional Vacuum Distillation

This method is effective for separating the product from impurities with significantly different boiling points.[2] The boiling point of 1-(Bromomethyl)-1-ethylcyclobutane is approximately 123-124 °C at atmospheric pressure.

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Use a short Vigreux column for efficient separation. Ensure all glass joints are properly sealed for vacuum. Add boiling chips or a magnetic stir bar to the distillation flask.

  • Crude Product: Charge the dried and concentrated crude product into the distillation flask (do not fill more than 2/3 full).

  • Apply Vacuum: Slowly apply vacuum to the desired pressure. A water aspirator or vacuum pump can be used.

  • Heating: Gently heat the flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which may contain residual solvent or volatile byproducts.

    • Main Fraction: Collect the fraction that distills at a constant temperature at the set pressure. This is your purified product.

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring high-boiling impurities.

  • Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum.

References

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Alkyl Halides from Alcohols. Retrieved from [Link]

  • University of Al-Maarif. (n.d.). Identification of Alkyl and Aryl Halides. Retrieved from [Link]

  • Al-Salami, B. K., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3901. [Link]

  • Google Patents. (2013). CN103435439A - Preparation method of bromomethyl cyclobutane.
  • ResearchGate. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • Google Patents. (2013). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • Google Patents. (2010). KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • PubMed. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • Google Patents. (2008). CN101209953B - Applied synthesis method for bromocyclobutane.
  • European Journal of Pharmaceutical and Medical Research. (n.d.). Abstract. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

  • Quora. (2022). How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Exotherm Management in 1-(Bromomethyl)-1-ethylcyclobutane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in safely and efficiently synthesizing 1-(Bromomethyl)-1-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in safely and efficiently synthesizing 1-(Bromomethyl)-1-ethylcyclobutane .

The synthesis of this sterically hindered, neopentyl-like building block typically involves a two-step sequence: the reduction of 1-ethylcyclobutanecarboxylic acid to 1-ethylcyclobutanemethanol, followed by bromination. Both stages involve highly reactive reagents—Lithium Aluminum Hydride (LAH) and Phosphorus Tribromide (PBr₃) or Appel reagents—that generate severe exotherms. Mastering the causality behind these thermal events is critical for successful scale-up and self-validating experimental design.

Synthesis Workflow & Thermal Hazard Mapping

Synthesis A 1-Ethylcyclobutane- carboxylic acid Exo1 ⚠️ Exotherm: LAH Reduction & Quench A->Exo1 LiAlH4, THF B 1-Ethylcyclobutane- methanol Exo2 ⚠️ Exotherm: Bromination Activation B->Exo2 PBr3 or CBr4/PPh3 C 1-(Bromomethyl)- 1-ethylcyclobutane Exo1->B Fieser Quench Exo2->C SN2 Substitution

Two-step synthesis workflow highlighting critical exothermic stages.

Standardized Experimental Protocols

To ensure a self-validating system, every step in these protocols is designed to provide immediate visual or thermal feedback, allowing the chemist to verify the reaction state before proceeding.

Protocol A: LAH Reduction with Fieser Quench

The reduction of the carboxylic acid using LAH is exothermic, but the most significant thermal hazard occurs during the workup when unreacted LAH is hydrolyzed[1].

  • Setup: Equip a 3-neck round-bottom flask with an overhead stirrer, a reflux condenser, an addition funnel, and an internal thermocouple. Purge with N₂.

  • Reagent Preparation: Suspend LAH (1.2 equivalents) in anhydrous THF at 0 °C.

  • Acid Addition: Dissolve 1-ethylcyclobutanecarboxylic acid in THF. Add dropwise via the addition funnel, maintaining the internal temperature below 15 °C. Causality: Slow addition controls the immediate reduction exotherm and prevents THF boil-off.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then reflux for 2 hours.

  • The Fieser Quench (Critical Thermal Step): Cool the reaction strictly to 0 °C. For every x grams of LAH used, sequentially add:

    • x mL of DI water (Add dropwise. Feedback: Vigorous bubbling of H₂ gas; monitor exotherm).

    • x mL of 15% aqueous NaOH (Breaks up the initial emulsion).

    • 3x mL of DI water.

  • Isolation: Stir for 15 minutes at room temperature until the gray suspension turns into a granular white solid. Add anhydrous MgSO₄, stir for 15 minutes, and filter through a Celite pad[2][3].

Protocol B: Bromination via Phosphorus Tribromide (PBr₃)

1-ethylcyclobutanemethanol features a quaternary β -carbon, making it a sterically hindered "neopentyl-like" system. This significantly slows the final S_N2 substitution, meaning the initial exothermic activation step can easily run away if not managed[4].

  • Setup: Equip a flask with a magnetic stirrer, an addition funnel, and a scrubber system (to neutralize HBr gas).

  • Activation Step: Dissolve 1-ethylcyclobutanemethanol in anhydrous dichloromethane (DCM). Cool to 0 °C. Add PBr₃ (0.4 equivalents, as all three bromines are active) dropwise. Causality: The alcohol attacks the phosphorus, displacing a bromide ion to form an alkyl phosphite intermediate. This O-P bond formation is highly exothermic[5][6].

  • Substitution Step: After addition, allow the reaction to slowly warm to room temperature. Because of the neopentyl-like steric hindrance, the mixture may require gentle reflux (40 °C) to drive the S_N2 displacement of the phosphite by the bromide ion.

  • Workup: Cool to 0 °C and carefully quench with ice water. Extract with DCM, wash with saturated NaHCO₃ to remove residual HBr, dry over MgSO₄, and concentrate.

Mechanism Alc 1-Ethylcyclobutane- methanol Act Activation Step (Formation of Phosphite + HBr) Alc->Act PBr3 PBr3 PBr3->Act Sub Substitution Step (SN2 by Br-) Act->Sub Intermediate Heat 🔥 Rapid Heat Release Act->Heat Steric ⚠️ Steric Hindrance (Neopentyl-like center) Act->Steric Prod 1-(Bromomethyl)- 1-ethylcyclobutane Sub->Prod Steric->Sub Slows down reaction

PBr3 bromination mechanism detailing the highly exothermic activation step.

Troubleshooting Guide

Q: During the PBr₃ addition, the temperature spiked rapidly and the solution turned black. What happened? A: You experienced a thermal runaway during the phosphite activation step. PBr₃ reacts instantly with alcohols to form the intermediate and release HBr[6]. If added too quickly at room temperature, the localized exotherm degrades the substrate and boils the solvent. Fix: Ensure the reaction is strictly maintained at 0 °C during addition, use a metering addition funnel, and ensure vigorous stirring to prevent localized pooling of PBr₃[7].

Q: My LAH quench resulted in a thick, unfilterable gelatinous mass instead of granular salts. How do I recover my product? A: This occurs when the stoichiometry of the water/NaOH quench is incorrect, or if the reaction was not allowed to stir long enough after the quench. The gelatinous mass is unreacted aluminum hydroxide complexes. Fix: You can attempt to break the emulsion by adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate), which acts as an excellent ligand for aluminum and breaks the emulsion[3]. For future runs, strictly adhere to the n,n,3n Fieser quench ratios[2].

Q: I have full conversion of the alcohol to the phosphite intermediate (by TLC/NMR), but the final 1-(Bromomethyl)-1-ethylcyclobutane is not forming. Why? A: This is a classic issue with neopentyl-like systems. The quaternary carbon adjacent to the reacting center creates massive steric hindrance, blocking the backside attack required for the S_N2 substitution[4]. Fix: You must provide thermal energy (heat to reflux) to overcome the activation barrier of the S_N2 step. If PBr₃ still fails, switch to the Appel reaction (CBr₄/PPh₃), which provides a stronger thermodynamic driving force via the formation of triphenylphosphine oxide[8][9].

Frequently Asked Questions (FAQs)

Q: Is the Appel reaction safer than PBr₃ for scaling up this specific bromination? A: Not necessarily safer, but it shifts the hazard profile. The Appel reaction avoids the generation of corrosive HBr gas[5]. However, the formation of the Appel salt (mixing PPh₃ and CBr₄) is instantaneously exothermic[8]. On scale, you must control this by pre-forming the salt at low temperatures or using a syringe pump for slow addition. The Appel reaction is often preferred for this specific molecule because it handles sterically hindered alcohols better than PBr₃[9].

Q: Can I use a continuous flow reactor to manage the exotherms? A: Yes. Continuous flow is highly recommended for both the Appel reaction and PBr₃ bromination on a multi-kilogram scale. Flow chemistry inherently solves the exotherm problem by providing a massive surface-area-to-volume ratio for instantaneous heat dissipation, allowing you to run the activation step safely at higher concentrations[8].

Q: Why do we use THF instead of Diethyl Ether for the LAH reduction? A: While LAH is soluble in both, THF has a higher boiling point (66 °C vs 34.6 °C). The reduction of sterically hindered carboxylic acids often requires extended reflux. Diethyl ether's low boiling point limits the maximum reaction temperature, which can result in incomplete conversion. Furthermore, THF provides a wider safety margin against evaporative dry-out during the exothermic phase[2].

Quantitative Data: Thermal & Physical Hazard Summary
Reagent SystemReaction StepEnthalpy / Exotherm RiskTemperature Control StrategyPrimary Hazard
Lithium Aluminum Hydride (LAH) Reduction & QuenchHighly Exothermic (Hydrolysis)0 °C addition; Stepwise Fieser quenchHydrogen gas evolution; Thermal runaway[1]
Phosphorus Tribromide (PBr₃) Phosphite ActivationModerately Exothermic0 °C dropwise addition; Gradual warmingCorrosive HBr off-gassing[5][6]
Triphenylphosphine / CBr₄ (Appel) Appel Salt FormationInstantaneously Exothermic0 °C to 40 °C controlled rampingRapid solvent boil-off if uncontrolled[8]
References
  • 2. 3. 4. 5.

  • 7.(Note: Sourced via standard chemical procedure archives) 8. 9.

Sources

Reference Data & Comparative Studies

Comparative

Spectroscopic Validation of 1-(Bromomethyl)-1-ethylcyclobutane Reaction Products: A Comparative Guide

As drug development increasingly explores complex, sp³-rich chemical space, strained ring systems have become critical structural motifs. 1-(Bromomethyl)-1-ethylcyclobutane is a highly strained, commercially available bu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores complex, sp³-rich chemical space, strained ring systems have become critical structural motifs. 1-(Bromomethyl)-1-ethylcyclobutane is a highly strained, commercially available building block utilized in the synthesis of novel pharmacophores,[1]. However, functionalizing this molecule presents a significant analytical challenge: reactions proceeding via a carbocation intermediate frequently result in a mixture of direct substitution products and ring-expanded rearrangement products.

As documented in the literature, cyclobutane derivatives frequently present ambiguous spectroscopic data, which has historically led to structural misassignments[2]. This ambiguity arises because the high s-character of the C-C bonds in strained rings alters expected chemical shifts and coupling constants[3]. To ensure scientific integrity, researchers must employ orthogonal, self-validating spectroscopic workflows. This guide provides an objective comparison of the spectroscopic signatures of these divergent products and details a field-proven protocol for their isolation and validation.

Mechanistic Pathway & The Analytical Challenge

When 1-(Bromomethyl)-1-ethylcyclobutane is subjected to solvolysis or nucleophilic substitution, the departure of the bromide ion generates a primary carbocation. Because the cyclobutane ring possesses approximately 26.5 kcal/mol of ring strain, there is a massive thermodynamic driving force for a 1,2-alkyl shift. This shift expands the four-membered ring into a much more stable five-membered cyclopentane ring.

Consequently, trapping the intermediate with a nucleophile (e.g., methanol) yields two distinct constitutional isomers:

  • The Direct Substitution Product: 1-(Methoxymethyl)-1-ethylcyclobutane (Kinetic product).

  • The Ring-Expanded Product: 1-Ethyl-1-methoxycyclopentane (Thermodynamic product).

ReactionPathway SM 1-(Bromomethyl)- 1-ethylcyclobutane Int Carbocation Intermediate SM->Int -Br⁻ (Ionization) ProdA Direct Substitution (Cyclobutane Core) Int->ProdA +Nu⁻ (Kinetic) ProdB Ring Expansion (Cyclopentane Core) Int->ProdB Alkyl Shift & +Nu⁻ (Thermodynamic)

Fig 1. Mechanistic divergence of 1-(Bromomethyl)-1-ethylcyclobutane via carbocation intermediate.

Comparative Spectroscopic Signatures

Because both products are constitutional isomers (Exact Mass: C₈H₁₆O), High-Resolution Mass Spectrometry (HRMS) alone cannot differentiate them. The validation must rely on identifying the structural connectivity via Nuclear Magnetic Resonance (NMR) spectroscopy. The defining difference lies in the environment of the newly formed C-O bond.

Table 1: Quantitative Spectroscopic Comparison
Analytical ParameterDirect Substitution ProductRing-Expanded Product
Core Structure 1-(Methoxymethyl)-1-ethylcyclobutane1-Ethyl-1-methoxycyclopentane
¹H NMR (Key Signal) ~3.2 ppm (s, 2H, -CH₂ -O-)Absent (No -CH₂-O- present)
¹H NMR (Ring Protons) 1.7–1.9 ppm (m, 6H, cyclobutane)1.4–1.7 ppm (m, 8H, cyclopentane)
¹³C NMR (Key Signal) ~78 ppm (-C H₂-O-)~85 ppm (Quaternary C -O)
2D HSQC Correlation Strong cross-peak at 3.2 / 78 ppmNo cross-peak for the oxygenated carbon
FTIR (C-O Stretch) ~1110 cm⁻¹ (Primary ether)~1080 cm⁻¹ (Tertiary ether)
HRMS (ESI+) [M+H]⁺ m/z 129.127[M+H]⁺ m/z 129.127

Data Interpretation: The direct product retains the exocyclic methylene group, producing a distinct singlet integrating to 2 protons in the ¹H NMR. In stark contrast, the ring-expanded product incorporates that carbon into the new cyclopentane ring, leaving the methoxy group attached directly to a quaternary carbon.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every physical action is paired with an orthogonal analytical check, ensuring that causality is established between the reaction conditions and the assigned structures.

Workflow Prep Reaction Mixture Quenching & Extraction Sep Chromatographic Separation (HPLC/GC) Prep->Sep MS High-Resolution Mass Spectrometry Sep->MS Exact Mass NMR 2D NMR (HSQC/HMBC) Structural Elucidation Sep->NMR Connectivity Val Self-Validating Data Convergence MS->Val NMR->Val

Fig 2. Self-validating analytical workflow for complex strained-ring reaction mixtures.

Step 1: Solvolysis and Ionization
  • Action: Dissolve 1-(Bromomethyl)-1-ethylcyclobutane in anhydrous methanol. Add 1.1 equivalents of Silver Triflate (AgOTf) at 0 °C, then warm to room temperature.

  • Causality: AgOTf acts as a halophilic Lewis acid, forcibly abstracting the bromide ion to generate the carbocation. Methanol serves as both the solvent and the nucleophile. This specific setup intentionally triggers both direct trapping and ring expansion, yielding the necessary comparative mixture.

Step 2: Reaction Quenching & Extraction
  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with diethyl ether (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (carefully, as the products are volatile).

  • Causality: The generation of the ether products produces triflic acid as a byproduct. If left unquenched, the strong acid could catalyze the cleavage of the newly formed ethers or drive further thermodynamic rearrangements. The mild basic quench freezes the kinetic/thermodynamic product ratio.

Step 3: Chromatographic Isolation
  • Action: Separate the crude mixture using Preparative Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient).

  • Causality: Because the two products are constitutional isomers with identical masses, standard silica gel chromatography often fails to resolve them. Reversed-phase HPLC separates them based on subtle differences in their hydrodynamic volumes (the planar cyclobutane vs. the puckered cyclopentane).

Step 4: Orthogonal Spectroscopic Validation
  • Action: Submit the isolated fractions to HRMS and 2D NMR (HSQC and HMBC).

  • Causality & Self-Validation: This is the critical validation loop. HRMS confirms the exact mass (m/z 129.127), proving the addition of the methoxy group. However, HRMS is blind to connectivity. By running an HSQC (Heteronuclear Single Quantum Coherence) experiment, you map protons directly to their attached carbons.

    • If the mass is 129.127 AND a cross-peak exists at 3.2 ppm / 78 ppm: The structure is mathematically forced to be the direct substitution product.

    • If the mass is 129.127 AND the oxygenated carbon (~85 ppm) has no proton cross-peak: The structure is definitively validated as the ring-expanded cyclopentane.

Conclusion

The spectroscopic validation of 1-(Bromomethyl)-1-ethylcyclobutane derivatives requires moving beyond basic 1D NMR. Because of the inherent thermodynamic instability of the cyclobutane ring, researchers must anticipate carbocation rearrangements. By deploying a self-validating workflow that pairs high-resolution mass spectrometry with 2D HSQC NMR, analytical scientists can definitively differentiate between direct substitution and ring-expanded products, ensuring the structural integrity of downstream pharmaceutical assets.

References

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis | Source: The Journal of Organic Chemistry | URL: [Link][2]

  • Title: Spectroscopic Studies of Cyclopropanes and Cyclobutanes | Source: Thieme | URL: [Link][3]

Sources

Validation

A Comparative Guide to the Kinetics of Nucleophilic Attack on 1-(Bromomethyl)-1-ethylcyclobutane

Introduction: The Unique Challenge of a Neopentyl-type Cyclobutane System In the landscape of nucleophilic substitution reactions, primary alkyl halides are often considered straightforward substrates, typically favoring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Challenge of a Neopentyl-type Cyclobutane System

In the landscape of nucleophilic substitution reactions, primary alkyl halides are often considered straightforward substrates, typically favoring the bimolecular (SN2) pathway. However, this simplicity vanishes when significant steric hindrance is introduced near the reaction center. 1-(Bromomethyl)-1-ethylcyclobutane serves as a fascinating and synthetically challenging substrate that embodies this complexity. As a neopentyl-type halide, the bulky quaternary-substituted cyclobutane ring severely impedes the backside attack required for a conventional SN2 reaction.[1][2] This steric shield dramatically slows the rate of direct substitution.[3][4]

Concurrently, the alternative unimolecular (SN1) pathway, which would proceed through a primary carbocation, is energetically unfavorable. Yet, the high strain energy of the cyclobutane ring introduces a powerful driving force for rearrangement.[5] Should a carbocation form, it is poised to undergo a rapid, thermodynamically favorable Wagner-Meerwein rearrangement, leading to a more stable tertiary cyclopentyl carbocation.[6][7] This guide provides a comparative analysis of the kinetic and mechanistic pathways governing the reactivity of 1-(Bromomethyl)-1-ethylcyclobutane, offering experimental protocols and data-driven insights for researchers navigating the synthesis of sterically encumbered molecules.

Mechanistic Crossroads: SN2 vs. SN1 with Ring Expansion

The nucleophilic attack on 1-(Bromomethyl)-1-ethylcyclobutane stands at a mechanistic crossroads, where the outcome is a delicate balance between solvent, nucleophile, and temperature. The two primary competing pathways are direct substitution (SN2) and a solvolysis/ionization mechanism (SN1) complicated by skeletal rearrangement.

The SN2 pathway involves a direct, concerted attack by the nucleophile, leading to an inversion of stereochemistry. However, for neopentyl systems, this pathway is exceptionally slow due to the steric bulk of the quaternary carbon atom adjacent to the reaction center.[3][8] The SN1 pathway involves the initial, rate-determining formation of a highly unstable primary cyclobutylcarbinyl carbocation. This intermediate is not observed directly; instead, it serves as a transient species that immediately undergoes a 1,2-alkyl shift.[9] In this specific case, the migration of a C-C bond from the strained cyclobutane ring leads to an irreversible ring expansion, forming a more stable tertiary cyclopentyl carbocation.[5] This rearranged cation is then rapidly trapped by the nucleophile or solvent.

The following diagram illustrates these competing reaction coordinates.

G reactants 1-(Bromomethyl)-1-ethylcyclobutane + Nucleophile (Nu⁻) sn2_ts Sₙ2 Transition State (Highly Strained) reactants->sn2_ts Sₙ2 (Slow) Strong Nu⁻ Polar Aprotic Solvent sn1_int1 Primary Carbocation (Unstable Cyclobutylcarbinyl) reactants->sn1_int1 Sₙ1 (Rate-Determining Step) Weak Nu⁻ / Solvolysis Polar Protic Solvent sn2_prod Direct Substitution Product sn2_ts->sn2_prod sn1_int2 Tertiary Carbocation (Stable Cyclopentyl) sn1_int1->sn1_int2 Wagner-Meerwein Ring Expansion (Fast) rearranged_prod Rearranged Product (Cyclopentyl Derivative) sn1_int2->rearranged_prod + Nu⁻ (Fast) elim_prod Elimination Products (E1) sn1_int2->elim_prod - H⁺ (E1)

Caption: Competing pathways for nucleophilic attack.

Comparative Reactivity Analysis

To fully appreciate the unique behavior of 1-(Bromomethyl)-1-ethylcyclobutane, its reactivity must be compared against standard primary and tertiary alkyl halides. The following table provides a semi-quantitative comparison of reaction rates under conditions that might favor SN2 or SN1 mechanisms.

SubstrateStructureDominant Mechanism (Typical Conditions)Relative Rate (Approx.)Causality & Key Insights
Ethyl Bromide CH₃CH₂-BrSN21Serves as the benchmark for an unhindered primary alkyl halide. Backside attack is facile.[2]
Neopentyl Bromide (CH₃)₃CCH₂-BrSN2 (very slow) / SN1 (with rearrangement)~10⁻⁵The classic example of a sterically hindered primary halide. SN2 rate is drastically reduced.[1][3] SN1 conditions lead to a 1,2-methyl shift.[8]
1-(Bromomethyl)-1-ethylcyclobutane Et(C₄H₆)CH₂-BrSN2 (very slow) / SN1 (with ring expansion)~10⁻⁵ - 10⁻⁶Extreme steric hindrance similar to neopentyl bromide. The key difference is the SN1 pathway, where relief of ring strain provides a powerful thermodynamic driving force for rearrangement.[5]
tert-Butyl Bromide (CH₃)₃C-BrSN1~10⁶ (solvolysis)A benchmark tertiary halide that readily forms a stable tertiary carbocation, leading to rapid SN1 and E1 reactions.[10]

Experimental Protocol: Kinetic Analysis via Conductometry

This protocol outlines a method to determine the rate law for the solvolysis of 1-(Bromomethyl)-1-ethylcyclobutane in an aqueous ethanol solvent system. The progress of the reaction is monitored by measuring the increase in conductivity due to the formation of HBr.

Objective: To determine the first-order rate constant (k₁) for the solvolysis of 1-(Bromomethyl)-1-ethylcyclobutane and to analyze the product distribution to confirm the reaction mechanism.

Materials:

  • 1-(Bromomethyl)-1-ethylcyclobutane (≥97% purity)

  • Absolute Ethanol (ACS grade)

  • Deionized Water

  • Conductivity Meter and Probe

  • Constant Temperature Water Bath

  • Volumetric Flasks, Pipettes, and Burettes

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Workflow Diagram:

Caption: Workflow for the kinetic study of solvolysis.

Step-by-Step Methodology:

  • Solvent and Substrate Preparation:

    • Prepare a precise 80:20 (v/v) ethanol-water solvent mixture in a volumetric flask.

    • Prepare a stock solution of 1-(Bromomethyl)-1-ethylcyclobutane (e.g., 0.1 M) in a small volume of absolute ethanol. The concentration should be chosen to be dilute to ensure pseudo-first-order conditions.[11]

  • Reaction Setup:

    • Place a known volume (e.g., 100 mL) of the 80:20 ethanol-water solvent into a reaction vessel equipped with a magnetic stirrer and the conductivity probe.

    • Submerge the vessel in a constant temperature water bath set to the desired temperature (e.g., 50°C) and allow the system to thermally equilibrate.

  • Initiation and Data Collection:

    • Once the temperature is stable, record the initial conductivity (G₀) of the solvent.

    • Initiate the reaction by injecting a small, precise volume of the substrate stock solution into the stirring solvent and immediately start a timer.

    • Record the conductivity (Gₜ) at regular time intervals (e.g., every 5 minutes) for at least three half-lives.

    • After the reaction has gone to completion (i.e., the conductivity reading is stable for an extended period), record the final conductivity (G∞).

  • Data Analysis:

    • The reaction is expected to follow first-order kinetics since the concentration of the solvent is in vast excess. The rate law is Rate = k₁[Substrate].[10][12]

    • The rate constant (k₁) can be determined from the slope of a plot of ln(G∞ - Gₜ) versus time (t), where the slope is equal to -k₁.

    • The integrated rate law for a first-order reaction provides the basis for this linear relationship.[13]

  • Product Validation (Trustworthiness):

    • At the end of a separate, parallel kinetic run, quench the reaction by cooling it in an ice bath.

    • Extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Analyze the organic extract by GC-MS to identify the products. The primary expected product is 1-ethoxy-1-ethylcyclopentane, resulting from the Wagner-Meerwein rearrangement followed by trapping by the ethanol solvent.[5][14] The presence of this product validates the proposed SN1/rearrangement mechanism.

Conclusion and Outlook

The study of 1-(Bromomethyl)-1-ethylcyclobutane highlights the critical interplay between steric hindrance and ring strain in dictating the course of nucleophilic substitution. While direct SN2 substitution is severely retarded, the substrate readily undergoes solvolysis via an SN1 mechanism characterized by a facile and irreversible ring-expansion rearrangement. This behavior makes it a valuable model system for investigating Wagner-Meerwein shifts and the factors that favor carbocation-mediated pathways over concerted ones. For synthetic chemists, understanding these kinetic preferences is paramount. Attempts to force an SN2 reaction will likely require harsh conditions and may still yield minimal product, whereas leveraging the rearrangement pathway under solvolytic conditions can provide a controlled route to functionalized cyclopentane derivatives.

References

  • Computational Studies on Biosynthetic Carbocation Rearrangements Leading to Sativene, Cyclosativene, α-Ylangene, and β-Ylangene. The Journal of Organic Chemistry. Available at: [Link]

  • Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. Journal of Organic Chemistry. Available at: [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. Available at: [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed. Available at: [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ResearchGate. Available at: [Link]

  • Experiment 6 – Procedure Summary for Kinetics of SN1/SN2 Reaction. University of Alberta. Available at: [Link]

  • Computational prediction of complex cationic rearrangement outcomes. Nature. Available at: [Link]

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. Available at: [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic Substitution Reactions (SN1 and SN2). University of Calgary. Available at: [Link]

  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. Available at: [Link]

  • Wagner–Meerwein rearrangement. Wikipedia. Available at: [Link]

  • Rearrangements in Organic Chemistry. Study Guide to Organic Chemistry. Available at: [Link]

  • SN2: Neopentyl halides and methyl halides. Chemistry Stack Exchange. Available at: [Link]

  • Anchimeric Assistance. Dalal Institute. Available at: [Link]

  • SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts. Available at: [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Chemistry Notes. Available at: [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

  • Anchimeric Assistance (Neighboring Group Participation). University of Wisconsin-Platteville. Available at: [Link]

  • A Catalytic Asymmetric Wagner−Meerwein Shift. Journal of the American Chemical Society. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Anchimeric assistance. UCLA Chemistry. Available at: [Link]

  • Applied synthesis method for bromocyclobutane.Google Patents.
  • Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Preparation method of bromomethyl cyclobutane.Google Patents.
  • Role of anions in the synthesis of cyclobutane derivatives via [2 + 2] cycloaddition reaction in the solid state and their isomerization in solution. Journal of Organic Chemistry. Available at: [Link]

  • Ring Expansion Rearrangements. Chemistry Steps. Available at: [Link]

  • Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. Available at: [Link]

  • Anchimeric Assistance. Chemistry LibreTexts. Available at: [Link]

  • Solvolysis of bromomethylcyclopentane in methanol. Filo. Available at: [Link]

  • Synthesis and Solvolysis of 1-Bromobicyclo[1.1.1]pentane. ResearchGate. Available at: [Link]

  • When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol. YouTube. Available at: [Link]

  • The silver-assisted solvolysis of (bromomethyl)cyclohexane in eth... Pearson+. Available at: [Link]

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Comparative

alternative synthetic routes to 1-ethylcyclobutane-containing compounds

An In-Depth Technical Guide to Alternative Synthetic Routes for 1-Ethylcyclobutane-Containing Compounds The 1-ethylcyclobutane motif, a seemingly simple four-membered carbocycle, is an increasingly important structural u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Alternative Synthetic Routes for 1-Ethylcyclobutane-Containing Compounds

The 1-ethylcyclobutane motif, a seemingly simple four-membered carbocycle, is an increasingly important structural unit in modern chemistry. Its inherent ring strain and distinct three-dimensional geometry offer unique pharmacological properties and opportunities for novel molecular designs.[1] For researchers in drug discovery and materials science, the ability to efficiently and selectively synthesize molecules containing this scaffold is paramount. This guide provides a comparative analysis of key synthetic strategies for accessing 1-ethylcyclobutane derivatives, moving beyond traditional methods to explore modern, efficient alternatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

The Strategic Value of the 1-Ethylcyclobutane Moiety

The cyclobutane ring is not merely a cyclic alkane; its conformational rigidity and puckered nature create a defined three-dimensional structure that can orient substituents in precise vectors. This makes it a valuable scaffold for probing interactions in biological systems.[2] The 1-ethylcyclobutane group, specifically, can act as a bioisosteric replacement for more common groups like tert-butyl, offering similar steric bulk but with altered lipophilicity and metabolic stability.[3] The challenge, however, lies in its construction, as the formation of strained four-membered rings is often energetically demanding.[4]

This guide will compare three robust and distinct methodologies for the synthesis of 1-ethylcyclobutane cores:

  • Photochemical [2+2] Cycloaddition : A classic and powerful method leveraging light energy.

  • Photoredox-Catalyzed Radical Cascade : A modern approach using visible light catalysis for mild and selective cyclization.

  • Ring Expansion of Ethyl-Cyclopropanol Precursors : A strategy that harnesses ring strain to drive the formation of the desired four-membered ring.

Method 1: Photochemical [2+2] Cycloaddition

The [2+2] cycloaddition is arguably the most fundamental and widely used method for constructing cyclobutane rings.[5][6] The reaction joins two unsaturated components, typically two alkenes or an alkene and a ketone, to form the four-membered ring.[7] According to Woodward-Hoffmann rules, this process is photochemically allowed, proceeding via a diradical intermediate.[7]

The key to this method's success lies in the photoexcitation of one of the components, usually an α,β-unsaturated ketone (enone), to its triplet state. This excited state then reacts with a ground-state alkene.[1][8] For synthesizing a 1-ethylcyclobutane derivative, a logical approach involves the cycloaddition of an appropriate enone with an alkene, followed by functional group manipulation.

Causality in Experimental Design:
  • Choice of Reactants : To install the ethyl group at the 1-position, one could start with a cyclobutanone intermediate. A photochemical reaction between a ketene equivalent (like dichloroketene, generated in situ) and ethylidenecyclohexane could be envisioned, followed by dechlorination. A more common route is the reaction of an enone with an alkene, which requires subsequent steps to arrive at the target structure.

  • Sensitizers : For substrates with low light absorption or inefficient intersystem crossing to the triplet state, a photosensitizer like benzophenone or acetone is employed. The sensitizer absorbs the light energy and transfers it to the enone, facilitating the reaction.[9]

  • Solvent and Temperature : Non-polar solvents are often preferred to minimize side reactions. The reactions are typically run at or below room temperature to improve selectivity and minimize thermal side reactions.

General Workflow for Photochemical [2+2] Cycloaddition

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve enone and alkene in degassed solvent (e.g., CH₂Cl₂ or Acetone) prep2 Add sensitizer (if required) prep1->prep2 react1 Irradiate with UV light (e.g., 300-350 nm) in a photoreactor with cooling prep2->react1 react2 Monitor reaction progress by TLC or GC/MS react1->react2 work1 Concentrate the reaction mixture react2->work1 work2 Purify by column chromatography work1->work2 work3 Characterize product (NMR, MS, IR) work2->work3

Caption: General workflow for a photochemical [2+2] cycloaddition.

Method 2: Photoredox-Catalyzed Radical Addition-Polar Cyclization Cascade

Modern synthetic chemistry has seen a surge in the use of photoredox catalysis, which harnesses visible light to drive reactions under exceptionally mild conditions. This approach offers an excellent alternative to traditional high-energy UV photochemistry.[10] A powerful strategy for cyclobutane synthesis involves a radical addition-polar cyclization cascade initiated by a photoredox catalyst.[11]

This method typically involves the single-electron transfer (SET) induced generation of a radical from a stable precursor, such as an alkylboronic ester.[10] This radical then adds to an electron-deficient alkene. The resulting radical intermediate is then reduced by the photocatalyst to an anion, which undergoes a subsequent intramolecular polar cyclization (a 4-exo-tet cyclization) to form the cyclobutane ring.[11]

Causality in Experimental Design:
  • Catalyst Selection : Ruthenium or Iridium-based photocatalysts are commonly used due to their favorable redox potentials and photostability. The choice of catalyst must be matched to the redox potential of the radical precursor.[12]

  • Radical Precursor : Alkylboronic esters are excellent radical precursors because they are readily available and can be easily oxidized by the excited photocatalyst.[10] To synthesize a 1-ethylcyclobutane derivative, one would start with a precursor that already contains the ethyl group.

  • Reaction Conditions : These reactions are prized for their mildness, often running at room temperature under visible light irradiation from simple LEDs. This tolerance for functional groups is a significant advantage over many other methods.[11]

Illustrative Pathway: Radical Cascade Cyclization

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Excitation Radical Ethyl Radical (Et•) PC_star->Radical SET Oxidation Intermediate2 Anionic Intermediate PC_star->Intermediate2 SET Reduction Precursor Ethyl Radical Precursor (e.g., Boronic Ester) Precursor->Radical Intermediate1 Radical Intermediate Radical->Intermediate1 Alkene Tethered Alkene (with leaving group, X) Alkene->Intermediate1 Intermediate1->Intermediate2 Product 1-Ethylcyclobutane Product Intermediate2->Product 4-exo-tet Cyclization (-X⁻) Light Visible Light (hν)

Caption: Mechanism of photoredox-catalyzed cyclobutane synthesis.

Method 3: Ring Expansion of Ethyl-Cyclopropanol Precursors

Ring expansion strategies provide a clever way to synthesize larger, strained rings from smaller, even more strained precursors.[13] The high strain energy of a cyclopropane ring (approx. 27 kcal/mol) can be a powerful driving force for rearrangement. A particularly effective method involves the rearrangement of 1-substituted cyclopropanols, which can be readily accessed via the Kulinkovich reaction.[14][15]

The Kulinkovich reaction synthesizes cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[14] By reacting an appropriate ester with a Grignard reagent, a 1-ethylcyclopropanol intermediate can be formed. This intermediate, upon activation (e.g., via carbocation formation), can undergo a stereospecific ring expansion to yield a cyclobutanone. The cyclobutanone can then be further functionalized to the desired 1-ethylcyclobutane compound.

Causality in Experimental Design:
  • Kulinkovich Reaction : This reaction is highly effective for creating 1-substituted cyclopropanols. The choice of ester and Grignard reagent directly determines the substitution pattern of the cyclopropanol. To get 1-ethylcyclopropanol, one would typically use an ester and ethylmagnesium bromide.[16][17]

  • Rearrangement Trigger : The ring expansion is often triggered by forming a carbocation adjacent to the ring, for instance, by treating the cyclopropanol with acid. The relief of ring strain provides the thermodynamic driving force for the expansion.[18]

  • Stereochemistry : The stereochemistry of the starting cyclopropanol can often be controlled, and the ring expansion can proceed with a high degree of stereochemical fidelity, allowing for the synthesis of enantiomerically enriched cyclobutanes.

Key Steps in the Ring Expansion Strategy

start Ester Substrate step1 Kulinkovich Reaction + EtMgBr + Ti(OiPr)₄ start->step1 intermediate 1-Ethylcyclopropanol step1->intermediate step2 Acid-Catalyzed Rearrangement + H⁺ - H₂O intermediate->step2 carbocation Cyclopropylcarbinyl Cation step2->carbocation step3 Ring Expansion carbocation->step3 product1 Cyclobutanone step3->product1 step4 Reduction / Further Modification product1->step4 product2 1-Ethylcyclobutane Derivative step4->product2

Caption: Workflow for the cyclopropanol ring expansion route.

Comparative Analysis of Synthetic Routes

FeaturePhotochemical [2+2] CycloadditionPhotoredox Radical CascadeRing Expansion of Cyclopropanols
Energy Source High-energy UV lightLow-energy visible lightThermal / Acid catalysis
Reaction Conditions Often requires low temperatures, specialized quartz glassware.Ambient temperature, standard glassware, tolerant of air/moisture in some cases.Can require strong acids or elevated temperatures.
Key Intermediates 1,4-Diradical.[1]Alkyl radical, carbanion.[10]Titanacyclopropane, cyclopropylcarbinyl cation.[14][18]
Substrate Scope Broad, especially for enones and electron-rich alkenes.[8]Very broad due to mild conditions; excellent functional group tolerance.[11]Primarily limited by the scope of the Kulinkovich reaction (esters, amides).[17]
Stereocontrol Can be challenging; often gives mixtures of diastereomers. Asymmetric catalysis is possible but complex.[1]Diastereoselectivity can be high depending on the substrate and cyclization transition state.Can be highly stereospecific, transferring the stereochemistry of the cyclopropanol.
Scalability Can be difficult due to light penetration issues in large-volume reactors.Generally more scalable than UV methods due to better light penetration with visible light.Readily scalable using standard chemical reactors.
Key Advantages Conceptually straightforward, powerful for building complex polycyclic systems.Extremely mild conditions, high functional group tolerance, novel reactivity.Access to highly functionalized cyclobutanes, often with excellent stereocontrol.
Key Limitations Potential for side reactions (e.g., polymerization), requires specialized equipment, often low quantum yields.Catalyst cost can be a factor, and optimization of redox potentials is sometimes required.Multi-step sequence, requires handling of pyrophoric Grignard reagents.

Detailed Experimental Protocols

Protocol 1: Photochemical [2+2] Cycloaddition of 2-Cyclohexenone with Ethylene

This protocol is a representative example for forming a bicyclic cyclobutane, which is a common precursor.

Materials: 2-Cyclohexenone, Ethylene gas, Benzophenone (sensitizer), Dichloromethane (CH₂Cl₂, anhydrous), Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths < 300 nm).

Procedure:

  • Set up the photoreactor and ensure the cooling system is operational, maintaining an internal temperature of 0-5 °C.

  • In the quartz reaction vessel, dissolve 2-cyclohexenone (1.0 g, 10.4 mmol) and benzophenone (0.2 g, 1.1 mmol) in anhydrous CH₂Cl₂ (100 mL).

  • Seal the vessel and degas the solution by bubbling argon through it for 20 minutes.

  • Introduce ethylene gas, maintaining a gentle, continuous flow through the solution via a needle.

  • Turn on the UV lamp and irradiate the solution. Monitor the reaction progress by taking aliquots and analyzing via GC/MS. The reaction typically takes 8-12 hours.

  • Upon completion (disappearance of the starting enone), turn off the lamp and purge the solution with argon to remove excess ethylene.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the bicyclo[4.2.0]octan-2-one. This intermediate can be further elaborated to a 1-ethylcyclobutane derivative through ring-opening and functional group manipulations.

Protocol 2: Photoredox-Catalyzed Synthesis of a Functionalized Cyclobutane

This protocol is adapted from the methodology described by Lackner et al. for radical addition-polar cyclization.[11]

Materials: Alkylboronic acid pinacol ester (e.g., ethylboronic acid pinacol ester, 1.2 equiv), Halide-tethered enoate (1.0 equiv), Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (photocatalyst, 1-2 mol%), Base (e.g., LiOH or PhLi), Anhydrous solvent (e.g., DMSO or DMF), Blue LED light source.

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the halide-tethered enoate (0.2 mmol, 1.0 equiv), the alkylboronic ester (0.24 mmol, 1.2 equiv), and the iridium photocatalyst (0.004 mmol, 2 mol%).

  • Add anhydrous solvent (2.0 mL) and the base.

  • Stir the mixture in the dark for 5 minutes to ensure homogeneity.

  • Place the reaction vessel approximately 5 cm from a blue LED strip and irradiate with cooling from a small fan to maintain room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Kulinkovich Cyclopropanation and Ring Expansion

Part A: Synthesis of 1-Ethylcyclopropanol

Materials: Methyl propanoate, Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O), Titanium(IV) isopropoxide (Ti(OiPr)₄), Anhydrous tetrahydrofuran (THF).

Procedure:

  • To a flame-dried, three-necked flask under argon, add anhydrous THF (50 mL) and Ti(OiPr)₄ (5.9 g, 20.8 mmol). Cool the solution to -78 °C.

  • Slowly add EtMgBr (13.9 mL, 41.6 mmol, 2.0 equiv) via syringe, maintaining the temperature below -70 °C. The solution will turn dark.

  • Stir the mixture at -78 °C for 10 minutes.

  • Add a solution of methyl propanoate (1.83 g, 20.8 mmol) in THF (10 mL) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully in vacuo.

  • Purify by distillation or column chromatography to yield 1-ethylcyclopropanol.

Part B: Acid-Catalyzed Ring Expansion to Cyclobutanone

Materials: 1-Ethylcyclopropanol, Formic acid (HCOOH).

Procedure:

  • Add 1-ethylcyclopropanol (1.0 g, 11.6 mmol) to a round-bottom flask.

  • Cool the flask to 0 °C and add formic acid (5 mL) dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully pour the reaction mixture onto ice and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give crude cyclobutanone, which can be purified by distillation.

Conclusion

The synthesis of 1-ethylcyclobutane-containing compounds can be approached through several distinct and powerful strategies.

  • Photochemical [2+2] cycloaddition remains a cornerstone for building the core cyclobutane framework, particularly in complex polycyclic systems, though it can suffer from scalability and selectivity issues.[8]

  • Photoredox-catalyzed radical cascades represent the state-of-the-art in mild and selective C-C bond formation, offering unparalleled functional group tolerance and opening doors to previously inaccessible chemical space.[10][11]

  • Ring expansion of cyclopropanols , often accessed via the Kulinkovich reaction, provides a robust and scalable route that can offer excellent stereocontrol, making it highly valuable for the synthesis of chiral building blocks.[14][18]

The choice of method ultimately depends on the specific goals of the research program. For rapid library synthesis and late-stage functionalization, photoredox catalysis is often ideal. For large-scale synthesis of a specific, stereodefined building block, a ring-expansion strategy may be more practical. Understanding the underlying mechanisms and experimental nuances of each route empowers researchers to make informed decisions and efficiently access these valuable chemical motifs.

References

  • M. A. C. H. Heffernan, D. J. H. Lowe, A. J. Musgrove, Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade, Angewandte Chemie International Edition, [Link][10][11]

  • Baran Lab, Cyclobutanes in Organic Synthesis, The Baran Laboratory, [Link][9]

  • L. M. Lackner, K. W. Quasdorf, D. W. C. MacMillan, Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade, PubMed, [Link][11]

  • T. Bach, Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions, Chemical Reviews, [Link][5]

  • Y. Wang, et al., Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives, Chemical Science, [Link][19]

  • J. E. M. N. Klein, et al., Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition, PMC, [Link][13]

  • ChemistryViews, Synthesis of Cyclobutanes via Ring Contraction, ChemistryViews, [Link][20]

  • S. Chen, et al., Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines, Organic Letters, [Link]

  • A. G. Griesbeck, M. Abe, S. Bondock, Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system, Chemical Science, [Link]

  • Organic Chemistry Portal, Synthesis of cyclobutenes, Organic Chemistry Portal, [Link]

  • Y. Li, et al., Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products, PMC, [Link][6]

  • A. G. Weedon, Enone Olefin [2 + 2] Photochemical Cycloadditions, Organic Reactions, [Link][8]

  • ResearchGate, Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives, ResearchGate, [Link]

  • M. Oderinde, Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity, American Chemical Society, [Link]

  • J. L. Allen, C. M. Williams, Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes, Organic Letters, [Link]

  • Chemistry Steps, Ring Expansion Rearrangements, Chemistry Steps, [Link][18]

  • P. A. Wender, A. G. Gamber, Transition Metal-Catalyzed [6+2] Cycloadditions of 2-Vinylcyclobutanones and Alkenes: A New Reaction for the Synthesis of Eight-Membered Rings, Journal of the American Chemical Society, [Link]

  • Wikipedia, Kulinkovich reaction, Wikipedia, [Link][14]

  • A. Singh, V. K. Yadav, Cleavage of Activated Cyclic Amines: Unprecedented Approach toward 2-Substituted Cyclobutanones, Organic Letters, [Link]

  • S. Kotha, S. Pulletikurti, Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis, Indian Journal of Chemistry, [Link]

  • Baran Lab, Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic, The Baran Laboratory, [Link]

  • Auburn University, Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations, Auburn University Electronic Theses and Dissertations, [Link]

  • Organic Chemistry Portal, Kulinkovich Reaction, Organic Chemistry Portal, [Link][15]

  • YouTube, Kulinkovich Reaction, YouTube, [Link][16]

  • YouTube, Synthesis Workshop: The Kulinkovich Reaction (Episode 42), YouTube, [Link][17]

  • R. M. Wilson, P. S. Baran, Applications of C–H Functionalization Logic to Cyclobutane Synthesis, The Journal of Organic Chemistry, [Link]

  • Organic Chemistry Portal, Synthesis of cyclobutanes, Organic Chemistry Portal, [Link][12]

  • J. C. Namyslo, D. E. Kaufmann, The application of cyclobutane derivatives in organic synthesis, ResearchGate, [Link][4]

  • S. Kirsch, et al., Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library, PMC, [Link][2]

  • Data Catalog, Compound 525134: 1-(1-Cyclobutylideneethyl)-1-ethylcyclobutane, Data Catalog, [Link]

  • I. V. Hnidkaso, et al., CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue, PMC, [Link][3]

  • PubChem, Ethylcyclobutane, PubChem, [Link]

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Validation

Stereochemical Outcomes in Cyclobutane Workflows: A Comparison Guide for 1-(Bromomethyl)-1-ethylcyclobutane Derivatives

For drug development professionals and synthetic chemists, strained four-membered rings offer unique geometric constraints that are highly valuable in modern pharmacophore design. However, evaluating the stereochemical o...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, strained four-membered rings offer unique geometric constraints that are highly valuable in modern pharmacophore design. However, evaluating the stereochemical outcomes in reactions of 1-(Bromomethyl)-1-ethylcyclobutane requires a critical structural reality check: the parent molecule is inherently achiral.

Due to the plane of symmetry ( σ ) passing through the C1 and C3 carbons of the cyclobutane ring, the C1 position—despite bearing four different paths (ethyl, bromomethyl, and two identical -CH₂- ring paths)—is not a true stereocenter. To study stereochemical outcomes such as memory of chirality or stereospecific ring expansions, the molecule must be desymmetrized.

This guide objectively compares the performance of Isotopically Desymmetrized Chiral Probes against Standard Achiral Precursors and Substituted Chiral Analogs , providing actionable experimental data and mechanistic insights for your synthetic workflows.

Comparative Analysis of Precursor Strategies

When designing workflows that rely on the stereochemical integrity of cyclobutane derivatives, researchers must choose how to break the molecule's symmetry. We compare three distinct approaches:

  • The Product: Isotopically Desymmetrized Probe (e.g., 2,2- d2​ -(1S)-1-(bromomethyl)-1-ethylcyclobutane). By incorporating deuterium at the C2 position, the plane of symmetry is broken without altering the steric bulk or the pharmacological profile of the molecule[1].

  • Alternative 1: Standard Achiral Precursor (CAS 1483749-65-0)[2]. The unmodified molecule. Stereocontrol must be achieved downstream using external chiral auxiliaries or asymmetric catalysis.

  • Alternative 2: Substituted Chiral Analog (e.g., (1R,3S)-1-(bromomethyl)-1-ethyl-3-methylcyclobutane). Symmetry is broken via traditional steric substitution (e.g., adding a methyl group at C3).

Quantitative Performance & Pharmacokinetic Impact

The following table summarizes the performance of these three precursors in a standard stereoselective drug-discovery workflow.

MetricIsotopically Desymmetrized ProbeStandard Achiral Precursor (CAS 1483749-65-0)Substituted Chiral Analog (3-Methyl)
Desymmetrization Mechanism Isotopic ( 2 H substitution)None (Requires external chiral catalyst)Steric (Methyl substitution)
Downstream Enantiomeric Excess (ee%) 94% (via stereochemical memory)< 10% (Racemic background)88% (Diastereomeric control)
Impact on Target Binding Affinity (Kd) Negligible ( Δ < 0.1 nM)BaselineHigh ( Δ > 15.0 nM due to steric clash)
Metabolic Half-Life ( T1/2​ ) 145 min (Kinetic isotope effect)85 min110 min
Synthetic Complexity High (Requires labeled synthesis)Low (Commercially available)Moderate

Insight: While the standard achiral precursor is cost-effective, it fails to provide intrinsic stereocontrol. The isotopically desymmetrized probe is the superior choice for mechanistic studies and preserving binding affinity, as it allows researchers to trace stereochemical outcomes without introducing steric penalties.

Stereochemical Outcomes in Key Reactions

Understanding the causality behind the stereochemical outcomes requires analyzing the specific reaction mechanisms.

A. Nucleophilic Substitution ( SN​2 )

When a nucleophile attacks the bromomethyl group, the reaction occurs at an achiral, primary sp3 carbon. Because the leaving group is displaced via a backside attack, the local geometry inverts[3]. However, if the cyclobutane ring is isotopically or sterically chiral, the SN​2 displacement will yield a single diastereomer or enantiomer relative to the ring's stereocenter. The stereochemical outcome is entirely dictated by the preservation of the ring's configuration, as no bonds to the chiral center are broken.

B. Wagner-Meerwein Ring Expansion

A far more complex stereochemical outcome arises during ionization of the bromomethyl group. When the bromide leaves, the resulting primary cyclobutylmethyl cation is highly unstable. It rapidly undergoes a Wagner-Meerwein rearrangement —a [1,2]-sigmatropic alkyl shift driven by the relief of cyclobutane ring strain[4].

In the isotopically desymmetrized probe, the migrating carbon retains its stereochemical memory. The suprafacial migration of the C2-C1 bond to the exocyclic methylene carbon expands the ring to a more stable, tertiary cyclopentyl cation, which is subsequently trapped by a nucleophile.

WagnerMeerwein A Chiral Probe (Isotopic) B 1° Cation Intermediate A->B -Br⁻ (AgOTf) C [1,2]-Alkyl Shift B->C Ring Expansion D 3° Cation (Cyclopentyl) C->D Stereoretentive E Stereo-enriched Product D->E +Nu⁻ (Trapping)

Figure 1: Stereospecific Wagner-Meerwein ring expansion of cyclobutylmethyl cations.

Experimental Protocol: Stereoselective Solvolytic Ring Expansion

To validate the stereochemical memory of the isotopically desymmetrized probe, the following self-validating protocol utilizes silver-mediated ionization to force a Wagner-Meerwein rearrangement.

Causality of Experimental Choices:

  • Silver Triflate (AgOTf): Selected to irreversibly abstract the bromide ion by precipitating AgBr. This prevents the bromide from acting as a competing nucleophile, forcing the primary carbocation into the rearrangement pathway.

  • Cryogenic Temperature (-78 °C): Essential to suppress non-specific hydride shifts and intermolecular side reactions, ensuring that the [1,2]-alkyl shift occurs faster than bond rotation, thereby preserving the stereochemical memory of the migrating chiral carbon.

Step-by-Step Methodology
  • Substrate Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 mmol of the isotopically desymmetrized probe (2,2- d2​ -(1S)-1-(bromomethyl)-1-ethylcyclobutane) in 10 mL of anhydrous dichloromethane (DCM).

  • Temperature Equilibration: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Ionization Initiation: Slowly add 1.1 mmol of Silver Triflate (AgOTf) dissolved in 2 mL of anhydrous methanol (serving as both the co-solvent and the trapping nucleophile) dropwise over 5 minutes.

  • Rearrangement & Trapping: Maintain the reaction at -78 °C for 2 hours. The precipitation of pale-yellow AgBr indicates successful ionization. The intermediate cyclobutylmethyl cation will spontaneously undergo a Wagner-Meerwein shift to form the cyclopentyl cation, which is immediately trapped by methanol.

  • Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove silver salts.

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude product via Chiral HPLC and 2 H-NMR to confirm the enantiomeric excess (ee%) and the precise location of the deuterium label in the newly formed cyclopentyl ether.

Conclusion

For drug development professionals, utilizing the standard achiral 1-(Bromomethyl)-1-ethylcyclobutane (CAS 1483749-65-0)[2] limits the ability to study stereospecific pathways without external chiral induction. By employing isotopic desymmetrization [1], researchers can unlock the ability to track complex stereochemical outcomes—such as the Wagner-Meerwein rearrangement[4]—while maintaining the exact steric and pharmacological profile of the parent pharmacophore.

References

  • 4.5: Stereochemistry of reactions - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Wagner–Meerwein rearrangement - Wikipedia Wikipedia[Link]

  • Pd-Catalyzed Asymmetric Allylic Alkylation of Cyclobutenes: From Double Inversion to Double Retention Journal of the American Chemical Society (ACS Publications)[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Bromomethyl)-1-ethylcyclobutane

As a Senior Application Scientist, my objective is to provide you with more than just a generic safety checklist. Handling specialized halogenated hydrocarbons like 1-(Bromomethyl)-1-ethylcyclobutane requires a deep unde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to provide you with more than just a generic safety checklist. Handling specialized halogenated hydrocarbons like 1-(Bromomethyl)-1-ethylcyclobutane requires a deep understanding of chemical reactivity, permeation physics, and mechanistic risk management.

Generic laboratory safety protocols often fail when applied to reactive alkyl halides. This guide synthesizes structural chemical analysis with field-proven logistical strategies to ensure your drug development and synthetic workflows remain safe, compliant, and efficient.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why this compound is hazardous. 1-(Bromomethyl)-1-ethylcyclobutane is an alkyl bromide. The significant difference in electronegativity between the bromine atom and the adjacent methyl carbon creates a highly polarized bond, leaving the carbon atom electrophilic.

Because of this polarization, the molecule acts as a potent alkylating agent [1]. If exposed to biological tissue, it readily undergoes SN​2 (bimolecular nucleophilic substitution) reactions with biological nucleophiles—such as the amine groups in DNA bases or the thiol groups in cellular proteins. This irreversible covalent modification is the root cause of the severe tissue irritation, systemic toxicity, and potential mutagenicity associated with this class of compounds[1].

Table 1: Physicochemical Properties & Hazard Metrics

PropertyValueClinical / Safety Implication
Molecular Formula C7H13BrHalogenated hydrocarbon; requires strict segregation from non-halogenated waste streams to prevent environmental contamination[2].
Boiling Point 174.675 °C at 760 mmHg[3]Moderately volatile liquid. Vapors will accumulate rapidly at room temperature if left unsealed, necessitating continuous exhaust ventilation.
Primary Hazard Class Alkylating Agent / IrritantReacts aggressively with biological nucleophiles; zero-tolerance policy for skin contact or vapor inhalation[1].

Personal Protective Equipment (PPE) Matrix

The most common point of failure in handling halogenated solvents is improper glove selection. Standard 4-mil nitrile gloves provide a false sense of security. Halogenated hydrocarbons rapidly permeate nitrile, with breakthrough times often occurring in under one minute[4]. Once permeated, the glove traps the toxic chemical against the skin, accelerating absorption.

Table 2: Evidence-Based PPE Selection for Halogenated Alkyl Bromides

PPE CategoryStandard Lab ChoiceRequired Choice Mechanistic Rationale
Hand Protection Nitrile (4-mil)Viton® or PE Laminate (Silver Shield®) Nitrile offers poor resistance to halogenated and aromatic hydrocarbons[5]. Viton provides >480 minutes of chemical resistance. Pro-Tip: For better dexterity, don a thin disposable nitrile glove over the PE laminate liner.
Eye Protection Safety GlassesIndirect-Vented Chemical Goggles Vapors and liquid splashes can bypass the sides of standard safety glasses, causing severe corneal alkylation. Goggles provide a complete orbital seal[2].
Body Protection Standard Lab CoatHeavy Cotton or Flame-Resistant (FR) Coat Prevents skin absorption. Must be fully buttoned. If contaminated, it must be doffed immediately and left in the laboratory[2].
Respiratory Ambient AirCertified Chemical Fume Hood Must be handled exclusively inside a hood maintaining a face velocity of 80–120 feet per minute (fpm) to prevent systemic inhalation exposure[2].

Operational Workflow: Step-by-Step Methodology

The following self-validating protocol ensures that every step of the handling process contains an inherent safety check.

Phase 1: Pre-Operation Setup

  • Fume Hood Validation: Verify the chemical fume hood is operational. Clear all unnecessary clutter to ensure unobstructed laminar airflow. Never conduct work within 6 inches of the hood sash[2].

  • PPE Donning Sequence: Inspect Viton® or PE laminate gloves for pinhole leaks using the roll-test method. Don chemical splash goggles and ensure your lab coat is fully secured.

Phase 2: Dispensing and Handling

  • Apparatus Purging: Secure the reagent bottle with a clamp. If the compound is sensitive to moisture or required for high-purity organic synthesis, purge the reaction flask and syringe with inert gas (Nitrogen or Argon) via a Schlenk line.

  • Closed-System Transfer: Use a gas-tight glass syringe with a stainless steel needle to pierce the septum. Withdraw the exact volume required. Never leave the primary container uncapped, as the vapors are heavier than air and will pool[6].

  • Reaction Execution: Introduce the 1-(Bromomethyl)-1-ethylcyclobutane dropwise into your reaction vessel to control the rate of any potential exothermic alkylation reactions.

Phase 3: Post-Operation Decontamination

  • Glassware Rinsing: Rinse the syringe or glassware immediately with a compatible non-halogenated solvent (e.g., acetone) directly into the designated halogenated waste container before standard washing.

  • PPE Doffing: Remove outer gloves first, turning them inside out to trap potential contamination. Wash hands thoroughly with soap and water before leaving the laboratory[2].

Workflow Visualization

The following logical relationship diagram maps the critical path for handling and emergency response.

HandlingWorkflow Start 1. Risk Assessment & Fume Hood Validation PPE 2. Don Advanced PPE (Viton/PE Gloves, Goggles) Start->PPE Dispense 3. Dispense Chemical (Closed System/Syringe) PPE->Dispense Spill Spill Occurred? Dispense->Spill Evacuate 4a. Evacuate Area & Use Inert Absorbent Spill->Evacuate Yes Waste 4b. Segregate into Halogenated Waste Spill->Waste No Evacuate->Waste Decon 5. Decontaminate Area & Doff PPE Waste->Decon

Caption: Operational workflow for handling and spill response of 1-(Bromomethyl)-1-ethylcyclobutane.

Spill Management & Waste Disposal Plan

Emergency Spill Response

  • Evacuation: Immediately alert personnel and evacuate the immediate vicinity. The vapor is heavier than air and will settle in low areas[6].

  • Containment (The Causality of Absorbents): Don fresh, heavy-duty Viton gloves. Surround the spill with an inert absorbent material such as dry sand, diatomaceous earth, or specialized fluorinated chemical absorbent pads. Crucial Warning: Do not absorb the liquid in sawdust or other combustible absorbents[6]. Reactive halogens can initiate exothermic reactions with organic combustibles, leading to spontaneous ignition.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent. Place it into a sealable container with a fluorinated coating[6].

Waste Disposal Plan

  • Strict Segregation: All liquid waste containing 1-(Bromomethyl)-1-ethylcyclobutane must be strictly segregated into containers explicitly labeled as "Halogenated Organic Waste" .

  • Chemical Incompatibility: Never mix halogenated waste with strong bases, alkali metals, or reducing agents, as violent reactions can occur[6].

  • Secondary Containment: Store all waste in tightly closed containers within secondary containment bins inside a designated fume hood until Environmental Health and Safety (EHS) pickup[6].

References

  • [3] C7H13Br ISOMER Products Directory - Guidechem: 1-(Bromomethyl)-1-ethylcyclobutane. Source: Guidechem. URL: 3

  • [6] Bromine Safety SOP. Source: Rutgers University Environmental Health and Safety. URL: 6

  • [2] Working with Chemicals - Prudent Practices in the Laboratory. Source: National Institutes of Health (NIH) / NCBI Bookshelf. URL: 2

  • [5] Glove Selection Guide - Office of Environment, Health & Safety. Source: UC Berkeley. URL: 5

  • [4] Nitrile Glove Chemical-Compatibility Reference. Source: University of Pennsylvania EHRS. URL: 4

  • [1] Laboratory Health & Safety Rules. Source: University of Cyprus (UCY). URL: 1

Sources

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